5-Ethyl-2-thioxoimidazolidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGPZORJVJYRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295564 | |
| Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83178-71-6 | |
| Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83178-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Substituted-2-Thioxoimidazolidin-4-ones
This technical guide provides an in-depth overview of 5-Ethyl-2-thioxoimidazolidin-4-one and its related derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's chemical identity, synthesis, biological activities, and mechanisms of action. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.
Compound Identification
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
| This compound | 5-Ethyl-2-sulfanylideneimidazolidin-4-one | Not Available | C₅H₈N₂OS |
| 5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one | 5-Ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one | 61815-28-9[1] | C₆H₁₀N₂OS |
Synthesis of 5-Substituted-2-Thioxoimidazolidin-4-ones
The synthesis of 5-substituted-2-thioxoimidazolidin-4-ones, also known as 2-thiohydantoins, can be achieved through several established methods. A common and effective route involves the condensation reaction of an appropriate α-amino acid with a thiocyanate or isothiocyanate.
A general procedure for synthesizing 5-substituted-2-thioxoimidazolidin-4-ones involves the reaction of an α-amino acid with phenyl isothiocyanate. For the synthesis of the specific title compound, the starting material would be α-aminobutanoic acid.
-
Reaction Setup: An α-amino acid (e.g., C-4-Ethylphenylglycine, 9 mmol) and phenyl isothiocyanate (9 mmol) are combined in a suitable solvent mixture, such as ethanol and water.[2]
-
Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization reaction.[2]
-
Product Isolation: Upon cooling, the product often crystallizes out of the solution.
-
Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 5-substituted-2-thioxo-imidazolidine-4-one.[2]
The following diagram illustrates a generalized workflow for this synthesis.
Biological Activity and Therapeutic Potential
Derivatives of 2-thioxoimidazolidin-4-one are a significant class of heterocyclic compounds known for a wide spectrum of biological activities.[3][4] These activities are often attributed to the versatile thiohydantoin core structure, which can be readily functionalized at various positions to modulate its pharmacological properties.
| Activity Type | Description | References |
| Anticancer | Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2).[5][6] They can induce apoptosis and arrest the cell cycle, often by modulating key signaling pathways like PI3K/AKT.[5] | [5][6] |
| Antibacterial | These compounds have been evaluated for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Some derivatives exhibit significant antibacterial and antibiofilm effects, suggesting potential as new antimicrobial agents.[3][4] | [3][4] |
| Herbicidal | Structurally related to hydantocidin, some 2-thiohydantoin derivatives show promise as herbicides.[7] They can act as proherbicides, inhibiting essential plant enzymes like adenylosuccinate synthetase.[7] | [7] |
| Perforin Inhibition | Novel 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin, a key protein in the immune system's cytotoxic cell response. This suggests potential applications in managing autoimmune diseases or transplant rejection.[8] | [8] |
The following table summarizes the in vitro cytotoxic activity of a promising 2-thioxoimidazolidin-4-one derivative against the HepG2 liver cancer cell line, demonstrating its potent anticancer potential compared to standard drugs.
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 4 (A 2-thioxoimidazolidin-4-one derivative) | HepG2 | 0.017[5] |
| Staurosporine (Reference Drug) | HepG2 | 5.07[5] |
| 5-Fluorouracil (Reference Drug) | HepG2 | 5.18[5] |
Mechanism of Action: PI3K/AKT Signaling Pathway Inhibition
A key mechanism underlying the anticancer activity of some 2-thioxoimidazolidin-4-one derivatives is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[5]
-
Cell Culture and Treatment: HepG2 cells are cultured to approximately 80% confluency and then treated with the test compound (e.g., Compound 4) at its IC₅₀ concentration for 24-48 hours.
-
Protein Extraction: After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for key pathway proteins (e.g., p-PI3K, p-AKT, total PI3K, total AKT, and a loading control like β-actin).
-
Detection: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
The diagram below illustrates the inhibitory effect of 2-thioxoimidazolidin-4-one derivatives on the PI3K/AKT pathway, leading to apoptosis.
Conclusion
The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal and agricultural chemistry. While specific data for this compound is limited, the broader class of its derivatives demonstrates significant potential as anticancer, antibacterial, and herbicidal agents. The established synthetic routes allow for extensive structural diversification, and their mechanisms of action, such as the inhibition of critical cell signaling pathways, provide a solid foundation for the rational design of new, highly active compounds for therapeutic and industrial applications. Further investigation into specific derivatives like the 5-ethyl variant is warranted to fully explore their unique chemical and biological properties.
References
- 1. 61815-28-9|5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 5-Substituted-2-Thioxoimidazolidin-4-ones: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic data for 2-thioxoimidazolidin-4-one derivatives, with a focus on providing representative data and experimental methodologies. Due to the limited availability of a complete, published dataset for 5-Ethyl-2-thioxoimidazolidin-4-one, this document utilizes the closely related analogue, 5-Methyl-2-thioxoimidazolidin-4-one, as a reference for its spectroscopic properties. The structural similarity between the ethyl and methyl substituted compounds at the 5-position allows for a valuable and insightful comparison for researchers in the field.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 5-Methyl-2-thioxoimidazolidin-4-one. These values provide a foundational dataset for the characterization of this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for 5-Methyl-2-thioxoimidazolidin-4-one
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 183.1 | C=S (Thiourea Carbon) |
| 172.5 | C=O (Amide Carbonyl) |
| 51.5 | C5 (Methine Carbon) |
| 18.9 | CH₃ (Methyl Carbon) |
| Source: Inst. of Org. Chem., Univ. of Vienna.[1] |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretching |
| 2975-2850 | C-H (Aliphatic) | Stretching |
| 1740-1680 | C=O (Amide I) | Stretching |
| 1570-1515 | N-H | Bending (Amide II) |
| 1350-1150 | C=S | Stretching |
Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Specific values may vary based on the physical state of the sample and intermolecular interactions.
Mass Spectrometry
Table 3: Mass Spectrometry Data for 5-Methyl-2-thioxoimidazolidin-4-one
| m/z | Interpretation |
| 130 | [M]⁺ (Molecular Ion) |
| Source: NIST Mass Spectrometry Data Center.[1] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
FT-IR Spectroscopy
The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr). The IR spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Synthesis Workflow
The synthesis of 5-substituted-2-thioxoimidazolidin-4-ones is a key process for the development of new derivatives with potential biological activities. The following diagram illustrates a general synthetic pathway.
Caption: General synthetic route for 5-substituted-2-thioxoimidazolidin-4-ones.
Biological Significance
Derivatives of 2-thioxoimidazolidin-4-one are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been reported to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5][6][7][8][9] The versatile scaffold of the 2-thioxoimidazolidin-4-one core allows for various chemical modifications, enabling the development of new therapeutic agents. The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer agents, a known activity of this class of compounds.
References
- 1. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methyl-2-thioxoimidazolidin-4-one | 33368-94-4 | IBA36894 [biosynth.com]
An In-depth Technical Guide on the Crystal Structure and Synthesis of 5-Ethyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-thioxoimidazolidin-4-one scaffold is a privileged heterocyclic structure renowned for its diverse and significant biological activities. Derivatives of this core have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2] This technical guide focuses on a specific derivative, 5-Ethyl-2-thioxoimidazolidin-4-one, providing a detailed overview of its synthesis and, by close analogy, its expected solid-state structural features. While the specific crystal structure of this compound is not publicly available, this guide presents the crystallographic data of a closely related compound, 5-Phenyl-2-thioxo-4-imidazolidinone, to offer valuable insights into the molecular geometry and packing of this class of compounds.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a well-established synthetic route for 5-substituted-2-thioxoimidazolidin-4-ones. A common and effective method involves the condensation of the corresponding α-amino acid with a thiocyanate salt, followed by cyclization.
Experimental Protocol
Materials:
-
2-Aminobutanoic acid
-
Potassium thiocyanate (or Ammonium thiocyanate)
-
Acetic anhydride
-
Pyridine
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Formation of the Acetylamino Acid: In a round-bottom flask, dissolve 2-aminobutanoic acid in a mixture of acetic anhydride and pyridine. Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride and pyridine are removed under reduced pressure to yield the acetylated amino acid.
-
Reaction with Thiocyanate: The crude acetylated 2-aminobutanoic acid is then dissolved in a suitable solvent, such as acetic anhydride. To this solution, add potassium thiocyanate and heat the mixture to reflux for 4-6 hours. This step facilitates the formation of an intermediate acylisothiocyanate.
-
Cyclization and Hydrolysis: After the reflux period, the reaction mixture is cooled, and a solution of hydrochloric acid is added. The mixture is then heated to reflux for an additional 2-3 hours to induce cyclization and hydrolysis of the acetyl group, yielding the desired this compound.
-
Purification: The reaction mixture is cooled, and the crude product is collected by filtration. The solid is then washed with cold water and recrystallized from a suitable solvent system, such as ethanol/water, to afford the purified this compound.
Crystal Structure Analysis
As the crystal structure of this compound has not been reported, the crystallographic data for the analogous compound, 5-Phenyl-2-thioxo-4-imidazolidinone, is presented below to provide a representative example of the solid-state conformation and packing of this class of molecules.
Representative Crystallographic Data
| Parameter | 5-Phenyl-2-thioxo-4-imidazolidinone |
| Chemical Formula | C₉H₈N₂OS |
| Formula Weight | 192.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.898(2) |
| b (Å) | 5.867(1) |
| c (Å) | 14.289(3) |
| β (°) | 108.45(3) |
| Volume (ų) | 866.9(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.473 |
| Absorption Coefficient (mm⁻¹) | 0.334 |
| F(000) | 400 |
Note: The data presented is for 5-Phenyl-2-thioxo-4-imidazolidinone and serves as an illustrative example.
Visualizations
Synthesis Workflow
Caption: Proposed synthesis of this compound.
Biological Activities of the 2-Thioxoimidazolidin-4-one Scaffold
Caption: Diverse biological activities of the 2-thioxoimidazolidin-4-one scaffold.
Conclusion
This compound represents a valuable target for synthesis and further investigation due to the well-documented and diverse biological activities of its parent scaffold. The synthetic protocol outlined in this guide provides a clear and established pathway for its preparation. While the specific crystal structure of the title compound remains to be determined, the provided crystallographic data for a closely related analog offers a solid foundation for understanding its molecular architecture. The continued exploration of this and similar derivatives holds significant promise for the development of novel therapeutic agents and other bioactive compounds.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of 5-Ethyl-2-thioxoimidazolidin-4-one
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound is influenced by factors such as the solvent, temperature, and pH. Thiohydantoin derivatives, in general, exhibit a range of solubilities depending on the nature of their substituents.
Illustrative Solubility Data of Related Hydantoin Compounds
To provide a contextual understanding, the following table summarizes the aqueous solubility of structurally similar hydantoin compounds. It is crucial to note that these values are for analogous structures and should be considered as illustrative examples. The presence of the sulfur atom in the thiohydantoin ring is expected to influence its polarity and, consequently, its solubility profile compared to these oxygen-containing analogs.
| Compound | Structure | Water Solubility | Reference |
| 5-Ethylhydantoin | 110.6 g/L | [1] | |
| 5-Ethyl-5-methylhydantoin | ~5 g/L at 25°C | [2] |
Experimental Protocols for Solubility Determination
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present and the system is at equilibrium.[3]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][5]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation or filtration using a chemically inert filter (e.g., PTFE or PVDF with a pore size of 0.22 µm).[6]
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection, using a validated calibration curve.[7][8]
-
Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mM).
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[6][7]
Protocol (UV Spectrophotometry Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[8][9]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).[9]
-
Incubation and Precipitation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.[9][10]
-
Filtration: After incubation, filter the solutions to remove any precipitate.[9]
-
UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for this compound.[9][11]
-
Concentration Calculation: Calculate the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same buffer system.[11] The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12]
Potential Degradation Pathways
Thiohydantoin derivatives can be susceptible to degradation, primarily through hydrolysis of the imidazolidinone ring. This can occur under both acidic and basic conditions. The stability of the thiohydantoin ring can be influenced by the substituents at various positions.
A potential degradation pathway for this compound under hydrolytic conditions could involve the opening of the heterocyclic ring.
Experimental Protocols for Stability Testing (Forced Degradation)
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are a key component in the development of stability-indicating analytical methods.[13][14]
General Protocol:
A solution of this compound (e.g., 1 mg/mL) is subjected to various stress conditions. Samples are taken at different time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[15][16] An appropriate level of degradation is generally considered to be in the range of 5-20%.[14]
-
Acidic Conditions: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).[17]
-
Basic Conditions: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature.[17]
-
Neutral Conditions: Reflux the drug solution in water.
-
Treat the drug solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[15][17]
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18] A control sample should be protected from light.
-
Expose the solid drug substance to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, or 70°C).
Visualized Workflows
Experimental Workflow for Solubility Determination
References
- 1. 5-Ethylhydantoin CAS#: 15414-82-1 [m.chemicalbook.com]
- 2. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. scispace.com [scispace.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. ema.europa.eu [ema.europa.eu]
5-Ethyl-2-thioxoimidazolidin-4-one: A Technical Guide to its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-2-thioxoimidazolidin-4-one belongs to the thiohydantoin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. While direct experimental data on the biological profile of this compound is limited in publicly available literature, extensive research on structurally related 2-thioxoimidazolidin-4-one derivatives provides a strong basis for predicting its potential therapeutic applications. This technical guide consolidates the existing knowledge on analogous compounds to project the likely bioactivities of this compound, with a focus on its potential anticancer, antimicrobial, and anticonvulsant properties. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, core is a versatile pharmacophore that has been extensively modified to generate a wide array of biologically active molecules. The substituent at the C-5 position of the imidazolidinone ring plays a crucial role in determining the specific biological activity of these compounds. The presence of a small alkyl group, such as an ethyl group at the C-5 position in this compound, suggests the potential for a range of biological effects based on the activities observed for other 5-substituted and N-substituted 2-thiohydantoin derivatives. This guide aims to provide a comprehensive overview of these potential activities, supported by quantitative data from related compounds and detailed methodologies for empirical validation.
Potential Biological Activities and Quantitative Data
Based on the structure-activity relationships established for the 2-thioxoimidazolidin-4-one scaffold, this compound is predicted to exhibit a range of biological activities. The following sections summarize the key potential activities and present quantitative data from analogous compounds in structured tables.
Anticancer Activity
Numerous 2-thioxoimidazolidin-4-one derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Table 1: Cytotoxic Activity of Representative 2-Thioxoimidazolidin-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 (a 2-thioxoimidazolidin-4-one derivative) | HepG2 (Hepatocellular Carcinoma) | 0.017 | [1][2] |
| Compound 2 (a 2-thioxoimidazolidin-4-one derivative) | HepG2 (Hepatocellular Carcinoma) | 0.18 | [1][2] |
| Staurosporine (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | 5.07 | [1][2] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | 5.18 | [1][2] |
| A 2-thioxoimidazolidin-4-one with benzimidazole/pyrazole/triazole/benzoxazole moieties | HepG-2 | 2.33 µg/ml | [3] |
| An imidazoline derivative | HCT-116 | 0.76 µg/ml | [3] |
Antimicrobial Activity
The 2-thiohydantoin scaffold is also a known pharmacophore for antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Representative Thiazolidin-4-one and Imidazolidin-2,4-dione Derivatives
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-ones | Various Bacteria | 0.008–0.24 | [4] |
| 5-imino-4-thioxoimidazolidin-2-one derivatives | Bacillus subtilis, Klebsiella pneumoniae, Candida albicans | Significant Activity | [5] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 to 16 µg/mL | [6] |
Anticonvulsant Activity
Substituted imidazolidinones and related thiazolidinones have been investigated for their anticonvulsant properties. These compounds may exert their effects by modulating the activity of ion channels or neurotransmitter systems in the central nervous system.
Table 3: Anticonvulsant Activity of Representative Thiazolidin-4-one Derivatives
| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) | Maximal Electroshock (MES) | 18.5 | 10.6 | [7] |
| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) | Subcutaneous Pentylenetetrazole (scPTZ) | 15.3 | 12.8 | [7] |
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments.
Synthesis of 5-Substituted-2-thioxoimidazolidin-4-ones
A general method for synthesizing 5-substituted-2-thioxoimidazolidin-4-ones involves the condensation of an appropriate amino acid with a thiocyanate or thiourea. For example, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one can be prepared by heating L-tyrosine and thiourea.[8]
Protocol for Synthesis of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one:
-
A mixture of L-tyrosine (e.g., 30 mmol) and thiourea (e.g., 90 mmol) is placed in a flask.
-
The flask is heated with stirring in an oil bath at 180-190 °C.
-
After approximately 5 minutes, the homogenous liquid will begin to fume.
-
The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete after 15 minutes.
-
The flask is allowed to cool, and while still warm, water (e.g., 20 mL) is added.
-
The solution is reheated to dissolve all solids, then allowed to cool to room temperature.
-
The flask is placed in a refrigerator for 4 hours to facilitate crystallization.
-
The resulting solid is collected by filtration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cancer cells (e.g., HepG-2, HCT-116) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours.[3]
-
The cells are then treated with various concentrations of the test compound (this compound) and a positive control (e.g., Doxorubicin) and incubated for 48 hours.[3]
-
After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for another 4 hours at 37 °C.
-
The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated at an appropriate temperature and duration (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][9]
In Vivo Anticonvulsant Screening
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents are standard models for screening potential anticonvulsant drugs.
MES Test Protocol:
-
The test compound is administered to a group of animals (e.g., mice) at various doses.
-
After a specified time, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose that protects 50% of the animals from the tonic extension (ED50) is calculated.[7]
scPTZ Test Protocol:
-
The test compound is administered to a group of animals.
-
After a specified time, a convulsant dose of pentylenetetrazole is injected subcutaneously.
-
The animals are observed for the onset of clonic and tonic seizures.
-
The dose of the test compound that protects 50% of the animals from seizures (ED50) is determined.[7]
Visualization of Pathways and Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway important in regulating the cell cycle. Therefore, it is directly related to cellular quiescence, proliferation, cancer, and longevity. The diagram below illustrates a simplified representation of this pathway and indicates a potential point of inhibition by 2-thioxoimidazolidin-4-one derivatives.
Caption: PI3K/Akt signaling pathway with potential inhibition by 2-thioxoimidazolidin-4-one derivatives.
General Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound like this compound.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Conclusion
While direct biological data for this compound is not yet available, the extensive body of research on the 2-thioxoimidazolidin-4-one scaffold strongly suggests its potential as a bioactive molecule with possible applications in oncology, infectious diseases, and neurology. The ethyl substituent at the C-5 position is a simple alkyl group, and its impact on activity will need to be empirically determined. This guide provides a foundational framework for initiating such investigations, offering insights into potential activities, quantitative benchmarks from related compounds, and detailed experimental protocols. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]
- 5. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 5-Ethyl-2-thioxoimidazolidin-4-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-ethyl-2-thioxoimidazolidin-4-one core, a sulfur analog of hydantoin also known as 5-ethyl-2-thiohydantoin, represents a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for the development of a wide array of therapeutic agents, demonstrating significant potential in the treatment of epilepsy, microbial infections, and cancer. This technical guide provides an in-depth exploration of this scaffold, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing its mechanisms of action.
Synthesis of the this compound Scaffold
The synthesis of 5-substituted-2-thiohydantoins is a well-established process in organic chemistry. A common and effective method involves the reaction of an α-amino acid with an isothiocyanate. For the synthesis of the this compound core, α-aminobutyric acid serves as a readily available starting material.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide. The versatility of this synthetic route allows for the introduction of various substituents at the N1 and N3 positions, enabling the creation of diverse chemical libraries for drug discovery.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. The primary areas of therapeutic interest include anticonvulsant, antimicrobial, and anticancer applications.
Anticonvulsant Activity
The hydantoin ring system is a well-known pharmacophore in antiepileptic drugs, with phenytoin being a prominent example. The sulfur-containing analog, 2-thiohydantoin, and its derivatives have also been extensively investigated for their anticonvulsant properties. The mechanism of action for many hydantoin-based anticonvulsants is believed to involve the modulation of voltage-gated sodium channels in neurons. By blocking these channels, the drugs can stabilize neuronal membranes and prevent the spread of seizure activity.
Signaling Pathway of Voltage-Gated Sodium Channel Blockade
Caption: Mechanism of anticonvulsant action via sodium channel blockade.
Quantitative data for the anticonvulsant activity of 5-ethyl-5-phenylhydantoin derivatives are summarized in the table below. These values are typically determined using animal models such as the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Table 1: Anticonvulsant Activity of 5-Ethyl-5-phenylhydantoin Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Reference |
| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Effective | Effective | Not Reported | [1] |
| 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | Good Activity | Not Reported | Not Reported | [1] |
| 5-Ethyl-5-phenyl-3-propylhydantoin | Comparable to Phenytoin | Not Reported | Lower than Phenytoin | [2] |
Note: Data for the direct 2-thio-analogs with 5-ethyl substitution is limited in the reviewed literature.
Antimicrobial Activity
Thiohydantoin derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative evaluation of antimicrobial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of 2-Thioxoimidazolidin-4-one Derivatives
| Compound | Organism | MIC (mg/mL) | Reference |
| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Staphylococcus aureus | 25 | [3] |
| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Pseudomonas aeruginosa | 25 | [3] |
Note: The table presents data for structurally related 2-thioxoimidazolidin-4-one derivatives, as specific MIC values for 5-ethyl substituted analogs were not prominently available in the surveyed literature.
Anticancer Activity
The this compound scaffold has also been explored for its potential as an anticancer agent. Derivatives have shown cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway, or the induction of apoptosis.
Simplified PI3K/AKT Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/AKT pathway by 2-thiohydantoin derivatives.
The cytotoxic effects of these compounds are quantified by determining their half-maximal inhibitory concentration (IC₅₀) using assays such as the MTT assay.
Table 3: Anticancer Activity of 2-Thioxoimidazolidin-4-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-(5-bromo-2-thienylmethylene)-3-morpholinomethyl-2-(2,3,4,6 -tetra-O-acetyl -beta-D-glucopyranosylthio)hydantoin | Full Panel Median | 15.1 (GI₅₀) | [4] |
| Derivative of 2-thiohydantoin | HepG2 | 2.448 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and for the key biological assays used to evaluate its derivatives.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 5-substituted-2-thiohydantoins from α-amino acids.
Materials:
-
α-Aminobutyric acid
-
Ammonium thiocyanate
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine α-aminobutyric acid (1 equivalent), ammonium thiocyanate (1.5 equivalents), and a mixture of acetic anhydride and glacial acetic acid (typically in a 3:1 ratio by volume).
-
Heat the mixture under reflux with constant stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.
Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[6]
Workflow for MES Test
References
- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. saspublishers.com [saspublishers.com]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
An In-depth Technical Guide to the Synthesis and Derivatives of 5-Ethyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The 5-Ethyl-2-thioxoimidazolidin-4-one core, a derivative of 2-thiohydantoin, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticonvulsant, anticancer, antimicrobial, and herbicidal properties. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, complete with detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic and biological pathways.
Introduction to the 2-Thioxoimidazolidin-4-one Scaffold
2-Thioxoimidazolidin-4-ones, commonly known as 2-thiohydantoins, are sulfur analogs of hydantoins. The core structure allows for substitutions at various positions, primarily at the N-1, N-3, and C-5 positions, which significantly influences the molecule's biological activity.[1][2] The ethyl group at the C-5 position is of particular interest, especially in the context of neurological disorders, drawing parallels to the anticonvulsant properties of related hydantoin structures like 5-ethyl-5-phenylhydantoin.[3][4]
Derivatives of the broader 2-thiohydantoin class have been shown to act as androgen receptor antagonists, inhibitors of mutant isocitrate dehydrogenase (IDH1), and modulators of the PI3K/AKT signaling pathway, highlighting their therapeutic potential in oncology.[2][5][6] Furthermore, their utility extends to agriculture as herbicides and fungicides.[7]
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization can be achieved through several established synthetic routes. The most common approach involves the condensation of the α-amino acid, 2-aminobutanoic acid, with a thiocyanate source.
A general synthetic pathway for 5-substituted-2-thiohydantoins is outlined below:
Caption: General synthetic and derivatization pathways for this compound.
Experimental Protocols
Synthesis of this compound from 2-Aminobutanoic Acid and Thiourea
This method is adapted from a general procedure for the synthesis of 2-thiohydantoins from α-amino acids.[8]
-
Materials: 2-aminobutanoic acid, thiourea.
-
Procedure:
-
A mixture of 2-aminobutanoic acid (1 mole) and thiourea (3 moles) is placed in a round-bottom flask equipped with a mechanical stirrer.[9]
-
The flask is heated in an oil bath to 180°C with continuous stirring.
-
The mixture will melt and start to fume. The reaction is maintained at this temperature for approximately 45-60 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the flask is allowed to cool until the mixture is still viscous.
-
Water is carefully added to the warm mixture, and it is reheated to dissolve the solid.
-
The solution is allowed to cool to room temperature and then placed in a refrigerator to facilitate crystallization.
-
The resulting crystals of this compound are collected by vacuum filtration, washed with cold water, and dried.
-
Synthesis of 5-Arylidene-5-ethyl-2-thioxoimidazolidin-4-one Derivatives
This protocol is based on the Knoevenagel condensation of 2-thiohydantoins with aromatic aldehydes.[10]
-
Materials: this compound, substituted aromatic aldehyde, β-alanine, glacial acetic acid.
-
Procedure:
-
A mixture of this compound (1 equivalent), the desired substituted aromatic aldehyde (1.1 equivalents), and a catalytic amount of β-alanine is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux with stirring for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold water and then with a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
-
Biological Activities and Quantitative Data
Derivatives of this compound are anticipated to exhibit a range of biological activities, with anticonvulsant and anticancer properties being of primary interest. The following table summarizes representative quantitative data for various 2-thiohydantoin derivatives, illustrating the potential efficacy of this class of compounds.
| Compound ID | 5-Substituent | N-Substituent | Biological Activity | Assay | Quantitative Data (e.g., IC50, ED50) | Reference |
| THD-1 | 5-(2,4-dihydroxybenzylidene) | - | Tyrosinase Inhibition | Enzyme Assay | Potent Inhibitor | [2] |
| THD-2 | 5,5-diphenyl | 3-octyl | Fatty Acid Amide Hydrolase (FAAH) Inhibition | Enzyme Assay | Competitive Inhibitor | [2] |
| THD-3 | 5-isopropyl | - | Mutant IDH1 Inhibition | Enzyme Assay | Ki = 4.7 µM | [2] |
| THD-4 | 5-arylidene | - | Perforin Inhibition | Lytic Activity Assay | IC50 = 0.51 - 2.55 µM | [11] |
| PMH-14 | Phenylmethylene (alkylated) | - | Anticonvulsant | Maximal Electroshock Seizure (MES) | ED50 = 28 ± 2 mg/kg | [12] |
| PMH-12 | Phenylmethylene (alkylated) | - | Anticonvulsant | Maximal Electroshock Seizure (MES) | ED50 = 39 ± 4 mg/kg | [12] |
| CPD-4 | Varied | - | Anticancer (HepG2) | MTT Assay | IC50 = 0.017 µM | [6] |
| CPD-2 | Varied | - | Anticancer (HepG2) | MTT Assay | IC50 = 0.18 µM | [6] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of 2-thiohydantoin derivatives stem from their interaction with various cellular targets. For instance, their anticancer activity has been linked to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/AKT signaling pathway by 2-thiohydantoin derivatives.
Inhibition of the PI3K/AKT pathway by certain 2-thioxoimidazolidin-4-one derivatives can lead to the suppression of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as p53, PUMA, and caspases, ultimately inducing apoptosis in cancer cells.[6]
The anticonvulsant activity of related hydantoin structures is often attributed to the modulation of voltage-gated sodium channels. It is plausible that 5-ethyl-2-thiohydantoin derivatives exert their effects through a similar mechanism, although further investigation is required to confirm this.[5]
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic and agrochemical applications. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific mechanisms of action for various derivatives and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The versatility of the 2-thiohydantoin scaffold ensures its continued importance in the field of drug discovery.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of 2-Thioxoimidazolidin-4-one Derivatives: A Deep Dive into Their Mechanisms of Action
A Technical Guide for Researchers and Drug Development Professionals
The 2-thioxoimidazolidin-4-one scaffold, a sulfur analog of hydantoin, has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds.[1] Derivatives of this heterocyclic core have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth exploration of the mechanisms of action of 2-thioxoimidazolidin-4-one derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.
Anticancer Activity: A Multi-pronged Assault on Malignancy
A significant body of research has focused on the anticancer properties of 2-thioxoimidazolidin-4-one derivatives, revealing their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical cell signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Numerous studies have demonstrated that 2-thioxoimidazolidin-4-one derivatives exert their cytotoxic effects against cancer cells primarily through the induction of programmed cell death, or apoptosis. For instance, in hepatocellular carcinoma (HepG2) cells, a promising derivative, referred to as compound 4, was shown to induce apoptosis by 19.35-fold compared to the control.[1][2] This apoptotic induction is often accompanied by cell cycle arrest at various phases. The same compound 4 was found to arrest the cell cycle of HepG2 cells at the G2/M phase.[1][2] In another study, a different derivative, compound 7, halted liver cancer cells at the G0/G1 phase, while compound 9 caused colon cancer cell arrest at the S phase.[3]
The molecular machinery behind this apoptosis induction involves the modulation of key regulatory proteins. Compound 4 was found to enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while simultaneously impeding the expression of the anti-apoptotic gene Bcl-2 in HepG2 cells.[1][2]
Inhibition of the PI3K/AKT Signaling Pathway
A crucial mechanism underlying the anticancer activity of some 2-thioxoimidazolidin-4-one derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, proliferation, and growth.[1][4] Compound 4 has been shown to inhibit the PI3K/AKT pathway at both the gene and protein levels in HepG2 cells.[1][2] This inhibition contributes significantly to the observed cancer cell regression.[1][4]
Inhibition of the PI3K/AKT signaling pathway by 2-thioxoimidazolidin-4-one derivatives.
Dual EGFR/VEGFR-2 Inhibition
Certain derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[5] Compounds 6 and 8a from one study exhibited superior cytotoxic activity against MCF-7, HepG2, and A549 cell lines compared to the reference drugs sorafenib and erlotinib, and also showed better EGFR and VEGFR-2 inhibitory activity.[5]
Quantitative Data: Cytotoxic Activity
The cytotoxic potential of 2-thioxoimidazolidin-4-one derivatives has been quantified in numerous studies, with IC50 values providing a measure of their potency.
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Compound 4 | HepG2 | 0.017 µM | [1][4] |
| Compound 2 | HepG2 | 0.18 µM | [1][4] |
| Staurosporine (Ref.) | HepG2 | 5.07 µM | [1] |
| 5-Fluorouracil (Ref.) | HepG2 | 5.18 µM | [1] |
| Compound 6b | MCF-7 | 15.57 ± 2.93 µg/mL | [6] |
| Compound 6b | HepG2 | 43.72 ± 1.90 µg/mL | [6] |
| Compound 3e | MCF-7 | LD50: 20.4 µg/mL | [7] |
| 2-Thiohydantoin | MCF-7 | 135 µg/mL (24h), 40 µg/mL (48h) | [8] |
| Benzimidazole-incorporated analog | HepG-2 | 2.33 µg/ml | [3] |
Antimicrobial and Antiviral Activity
The biological activity of 2-thioxoimidazolidin-4-one derivatives extends beyond cancer. They have also been investigated for their antimicrobial and antiviral properties.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of these derivatives against various bacterial and fungal strains.[9][10][11][12][13] For example, new derivatives have been tested against E. coli, P. mirabilis, and Staphylococcus, with some showing promising results.[9] One study highlighted that the 4-thioxoimidazolidin ring is essential for antibacterial activities.[14] Specifically, compounds C5 and C6 demonstrated significant antibacterial, antibiofilm, and antihemagglutination effects against virulent strains of S. aureus at concentrations of 31.25–62.5 μg/mL for C5 and 62.5–125 μg/mL for C6.[14] The proposed mechanism for their antibacterial action is the inhibition of bacterial adhesion.[14]
Antiviral Activity
The 2-thioxoimidazolidin-4-one core is also recognized for its potential antiviral applications, although detailed mechanistic studies are less common in the readily available literature.[1][10]
Enzyme Inhibition
The ability of 2-thioxoimidazolidin-4-one derivatives to inhibit specific enzymes is another key aspect of their mechanism of action, with implications for various diseases.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
A series of 58 imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives were evaluated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the hydrolysis of endogenous bioactive fatty acid derivatives.[15] Some derivatives exhibited interesting FAAH inhibitory activity, with pI50 values up to 5.94, and were devoid of affinity for cannabinoid receptors.[15]
α-Glucosidase and α-Amylase Inhibition
In the context of antidiabetic research, novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives have been synthesized and tested for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[16] Compound 3j from this series showed excellent inhibitory activity with IC50 values of 0.051 mM for α-glucosidase and 0.0082 mM for α-amylase.[16] Kinetic analysis revealed that compound 3j acts as a mixed-type inhibitor of α-glucosidase.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to elucidate the mechanisms of action of 2-thioxoimidazolidin-4-one derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Plating: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 1×10^5 cells per well.[7]
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of the 2-thioxoimidazolidin-4-one derivatives for a specified period (e.g., 24 or 48 hours).[7][8]
-
MTT Addition: The treatment medium is removed, and a serum-free medium containing MTT (0.5 mg/mL) is added to each well.[7]
-
Incubation: The plates are incubated for 4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.[7]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Workflow for the in vitro cytotoxicity (MTT) assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the IC50 concentration of the compound for a specified time.
-
Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Cells are washed and stained with a solution containing PI and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect specific proteins in a sample and assess the effect of the derivatives on their expression levels.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest (e.g., AKT, Bcl-2, caspases), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
In Vitro Antibacterial Activity (Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[14]
-
Preparation of Dilutions: Serial two-fold dilutions of the 2-thioxoimidazolidin-4-one derivatives are prepared in a suitable broth medium (e.g., Brain Heart Infusion broth).[14]
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The preparations are incubated at 37°C for 24 hours.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[14]
Conclusion
Derivatives of 2-thioxoimidazolidin-4-one represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their mechanisms of action are multifaceted, particularly in the realm of cancer, where they can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways like PI3K/AKT. Furthermore, their demonstrated efficacy as enzyme inhibitors and antimicrobial agents highlights their potential for the development of new therapeutics for a range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this remarkable chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 14. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farm.ucl.ac.be [farm.ucl.ac.be]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 5-Ethyl-2-thioxoimidazolidin-4-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libraries of 5-Ethyl-2-thioxoimidazolidin-4-one and its derivatives represent a promising starting point for the discovery of novel therapeutic agents. This class of compounds has demonstrated a range of biological activities, including potential as anticancer agents through the modulation of key cellular signaling pathways. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival. High-throughput screening (HTS) of this compound libraries against targets within this pathway offers an efficient strategy for identifying potent and selective inhibitors with therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns with this compound libraries, specifically targeting the PI3K/AKT pathway. The provided methodologies are designed to be adaptable for both academic and industrial research settings.
Featured Application: Identification of PI3K/AKT Pathway Inhibitors
This section outlines a high-throughput screening campaign to identify inhibitors of the PI3K/AKT signaling pathway from a this compound library. The protocol is based on a cell-based assay that measures the phosphorylation of AKT, a key downstream effector in the pathway.
Signaling Pathway Overview
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation.
Application Notes and Protocols for Antibacterial and Antifungal Assays of 5-Ethyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial and antifungal properties of the novel compound 5-Ethyl-2-thioxoimidazolidin-4-one. The methodologies described are based on established antimicrobial screening techniques for the broader class of 2-thioxoimidazolidin-4-one derivatives, which have shown promising antimicrobial activities.[1][2][3][4][5]
Introduction to 2-Thioxoimidazolidin-4-ones
The 2-thioxoimidazolidin-4-one scaffold is a significant heterocyclic moiety in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial and antifungal effects.[1][4] Derivatives of this core structure have been synthesized and evaluated against various pathogenic microbes, demonstrating potential for the development of new antimicrobial agents.[2][3][5][6] The introduction of an ethyl group at the 5-position of the 2-thioxoimidazolidin-4-one ring may influence its antimicrobial spectrum and potency. The following protocols are designed to systematically assess these properties.
Data Presentation: Summarized Antimicrobial Activity
The following tables present a template for summarizing the quantitative data obtained from antibacterial and antifungal assays of this compound. This structured format allows for clear comparison of its efficacy against various microbial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | Data | Data | Data |
| Bacillus subtilis | Gram-positive | Data | Data | Data |
| Escherichia coli | Gram-negative | Data | Data | Data |
| Pseudomonas aeruginosa | Gram-negative | Data | Data | Data |
| Klebsiella pneumoniae | Gram-negative | Data | Data | Data |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Zone of Inhibition (mm) |
| Candida albicans | Yeast | Data | Data | Data |
| Aspergillus niger | Mold | Data | Data | Data |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]
Materials:
-
This compound
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum:
-
Culture bacteria in MHB overnight at 37°C.
-
Culture fungi in RPMI-1640 at 35°C for 24-48 hours.
-
Adjust the microbial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of test concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the serially diluted compound to the corresponding wells.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Interpretation of Results:
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a sterile agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL from the initial inoculum.
Protocol 3: Agar Disc Diffusion Method
This method assesses the antimicrobial activity of a compound based on the size of the growth inhibition zone around a filter paper disc impregnated with the test compound.[10]
Materials:
-
This compound
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile filter paper discs (6 mm diameter)
-
Sterile cotton swabs
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA plates.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.
-
-
Preparation and Application of Discs:
-
Prepare different concentrations of this compound in a suitable solvent.
-
Impregnate sterile filter paper discs with a known volume (e.g., 20 µL) of the test compound solutions.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated discs onto the surface of the inoculated agar plates.
-
Place a positive control disc (standard antibiotic) and a negative control disc (solvent only) on each plate.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the antimicrobial assays.
References
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches [mdpi.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. idexx.com [idexx.com]
- 8. mdpi.com [mdpi.com]
- 9. idexx.dk [idexx.dk]
- 10. scilit.com [scilit.com]
Application Notes and Protocols for the Evaluation of Herbicidal Activity of 5-Ethyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiohydantoin derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, which include applications in medicine as anticancer, antimicrobial, and antidiabetic agents.[1][2][3] In the realm of agrochemicals, certain hydantoin and thiohydantoin derivatives have demonstrated notable potential as herbicides.[4][5] For instance, the natural product hydantocidin and its thio-analog, 2-thiohydantocidin, exhibit non-selective phytotoxic effects comparable to glyphosate.[4] The herbicidal action of these related compounds has been attributed to the inhibition of adenylosuccinate synthetase (AdSS), a key enzyme in purine biosynthesis, presenting a novel target for herbicide development.[4]
This document provides a detailed framework for the evaluation of the herbicidal activity of 5-Ethyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin family. While specific experimental data for this compound is not available in the cited literature, the protocols and data presentation are based on studies of structurally similar thiohydantoin derivatives, such as 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters, to provide a robust methodology for its assessment.[4][6]
Data Presentation: Herbicidal Activity of Representative Thiohydantoin Derivatives
To provide a reference for the potential efficacy of this compound, the following table summarizes the herbicidal activity of two ester derivatives of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one against various weed species in a greenhouse test at an application rate of 1,000 g/ha.[6]
| Compound ID | Target Weed Species | Common Name | Efficacy (%) |
| 6-16 | Stellaria media | Chickweed | 60 |
| 6-28 | Echinochloa crus-galli | Barnyard grass | 50 |
| 6-28 | Setaria viridis | Green foxtail | 50 |
Experimental Protocols
The following protocols are adapted from established methodologies for the evaluation of novel herbicidal compounds.[4][7]
Protocol 1: Pre-emergence Herbicidal Activity Assay
-
Preparation of Test Pots: Fill plastic pots (e.g., 10 cm in diameter) with a sterile soil mix.
-
Sowing of Weed Seeds: Sow seeds of selected monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Brassica napus) weeds at a shallow depth.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to the desired test concentrations (e.g., 10 mg/L and 100 mg/L).[7]
-
Application of Test Compound: Evenly spray the soil surface with the test solution immediately after sowing. A negative control (solvent and surfactant in water) and a positive control (a commercial herbicide) should be included.
-
Incubation: Place the pots in a greenhouse under controlled conditions (e.g., 25±2°C, 12-hour photoperiod).
-
Assessment: After a set period (e.g., 14-21 days), visually assess the germination and growth of the weeds. Measure the fresh weight of the aerial parts of the plants and calculate the percent inhibition relative to the negative control.
Protocol 2: Post-emergence Herbicidal Activity Assay
-
Plant Cultivation: Sow seeds of target weeds in pots and cultivate them in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Preparation of Test Compound: Prepare the test solutions of this compound as described in Protocol 1.
-
Application of Test Compound: Uniformly spray the foliage of the cultivated weeds with the test solutions. Ensure complete coverage. Include negative and positive controls.
-
Incubation: Return the pots to the greenhouse and maintain under controlled conditions.
-
Assessment: After 14-21 days, visually assess for phytotoxicity symptoms such as chlorosis, necrosis, and growth retardation.[8] Calculate the percent inhibition of growth by comparing the fresh weight of the treated plants to the negative control.
Protocol 3: Phytotoxicity Assessment on Crop Species
To evaluate the selectivity of the compound, the post-emergence protocol can be adapted for crop species.
-
Crop Cultivation: Grow crop plants such as maize (Zea mays) and wheat (Triticum aestivum) to the 2-3 leaf stage.
-
Application and Assessment: Apply the test compound at various concentrations, including a higher dose (e.g., double the intended use rate) to assess the margin of safety.[8] Monitor for any signs of phytotoxicity over 14-21 days and measure the impact on biomass compared to untreated controls.
Visualizations
Potential Mechanism of Action: Inhibition of Adenylosuccinate Synthetase
Some hydantoin-based herbicides act as proherbicides, being converted in vivo to a phosphorylated form that inhibits adenylosuccinate synthetase (AdSS).[4] This enzyme is crucial for the de novo synthesis of purines, which are essential for nucleic acid synthesis and cellular energy metabolism. Inhibition of AdSS disrupts these fundamental processes, leading to plant death.
Caption: Postulated mechanism of action for thiohydantoin herbicides.
Experimental Workflow for Herbicidal Activity Evaluation
The following diagram illustrates the general workflow for screening and evaluating the herbicidal potential of a novel compound like this compound.
Caption: General workflow for herbicidal activity evaluation.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides [mdpi.com]
- 8. pp1.eppo.int [pp1.eppo.int]
Application Notes and Protocols for Perforin Inhibition Assays Using 2-Thioxoimidazolidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin is a pore-forming glycoprotein that is essential for the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1][2][3] Upon release from cytotoxic granules, perforin monomers polymerize in the target cell membrane to form pores, which allows for the entry of granzymes and subsequent induction of apoptosis.[3][4] Dysregulation of perforin activity is implicated in various pathological conditions, including autoimmune diseases and allograft rejection.[5] Consequently, the development of small molecule inhibitors of perforin is a promising therapeutic strategy for focused immunosuppression.[5][6]
Among the classes of perforin inhibitors, 5-arylidene-2-thioxoimidazolidin-4-ones have emerged as a promising scaffold.[6] These compounds were identified through high-throughput screening and have been the subject of structure-activity relationship (SAR) studies to optimize their potency and drug-like properties.[6] This document provides detailed protocols for in vitro assays to evaluate the inhibitory activity of 2-thioxoimidazolidin-4-one derivatives against perforin.
Signaling Pathway of Perforin-Mediated Cytotoxicity and Inhibition
The granule exocytosis pathway is a primary mechanism by which NK cells and CTLs eliminate target cells. The key steps involve the formation of an immunological synapse, release of cytotoxic granules containing perforin and granzymes, and the subsequent induction of apoptosis in the target cell. 2-Thioxoimidazolidin-4-ones directly inhibit the pore-forming activity of perforin, thereby preventing the delivery of granzymes and protecting the target cell from lysis.
Caption: Perforin pathway inhibition.
Experimental Protocols
Recombinant Perforin-Mediated Red Blood Cell Lysis Assay
This primary assay is a rapid and cost-effective method for screening and determining the half-maximal inhibitory concentration (IC50) of compounds against purified perforin. The assay measures the ability of a compound to prevent the lysis of sheep red blood cells (SRBCs) induced by recombinant perforin.
Materials:
-
Recombinant perforin
-
Sheep red blood cells (SRBCs)
-
2-Thioxoimidazolidin-4-one derivatives
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
96-well microplates
-
Plate reader capable of measuring absorbance at 650 nm
Protocol:
-
Prepare a working solution of recombinant perforin in PBS. The optimal concentration should be predetermined to cause sub-maximal lysis of SRBCs.
-
Prepare serial dilutions of the 2-thioxoimidazolidin-4-one test compounds in PBS. A typical starting concentration is 100 µM with 5-fold dilutions.[6]
-
Add the test compounds to the wells of a 96-well plate. Include wells for positive control (perforin only) and negative control (SRBCs only).
-
Add the recombinant perforin solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-perforin interaction.
-
Add a suspension of SRBCs to all wells.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the turbidity of the cell suspension by reading the absorbance at 650 nm. A decrease in absorbance indicates cell lysis.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: RBC lysis assay workflow.
NK Cell-Mediated Cytotoxicity Assay (51Cr Release Assay)
This secondary assay evaluates the ability of compounds to inhibit perforin-mediated killing by intact cytotoxic lymphocytes. The human NK cell line KHYG1 is used as the effector cell, and the leukemia cell line K562 serves as the target cell.[6][7] Cell lysis is quantified by measuring the release of radioactive chromium (51Cr) from pre-labeled target cells.
Materials:
-
KHYG1 human NK cell line (effector cells)
-
K562 leukemia cell line (target cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Sodium chromate (51Cr)
-
2-Thioxoimidazolidin-4-one derivatives
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10^7 cells/mL in RPMI-1640.
-
Add 100 µCi of 51Cr and incubate at 37°C for 1 hour.
-
Wash the labeled cells three times with RPMI-1640 to remove unincorporated 51Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL in RPMI-1640 with 10% FBS.
-
-
Assay Setup:
-
Add the test compounds at the desired final concentration (e.g., 20 µM) to the wells of a 96-well V-bottom plate.[6][7]
-
Add KHYG1 effector cells to the wells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the 51Cr-labeled K562 target cells to all wells.
-
Include control wells for:
-
Spontaneous release (target cells only)
-
Maximum release (target cells with 1% Triton X-100)
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Calculate the percentage of inhibition by the test compound relative to the untreated control.
-
Caption: NK cell cytotoxicity assay workflow.
Data Presentation
The inhibitory activity of a series of 5-arylidene-2-thioxoimidazolidin-4-one derivatives against recombinant perforin is summarized in the table below. The data highlights the impact of substitutions on the arylidene ring on the inhibitory potency.
| Compound ID | Arylidene Substituent | IC50 against Recombinant Perforin (µM)[6] | % Inhibition of NK Cell Lysis at 20 µM[6] |
| 1 | 4-Chlorophenyl | 2.5 | 75 |
| 2 | 3,4-Dichlorophenyl | 1.2 | 85 |
| 3 | 4-Nitrophenyl | 0.8 | 92 |
| 4 | 4-Trifluoromethylphenyl | 1.8 | 80 |
| 5 | 3-Nitrophenyl | 3.1 | 65 |
| 6 | Phenyl | > 20 | < 20 |
| 7 | 4-Methoxyphenyl | 9.4 | 40 |
Note: The data presented are representative and compiled from published literature.[6] Actual results may vary depending on the specific experimental conditions.
Conclusion
The protocols described in this application note provide a robust framework for the evaluation of 2-thioxoimidazolidin-4-one derivatives as perforin inhibitors. The primary SRBC lysis assay is suitable for high-throughput screening and initial SAR studies, while the secondary NK cell-mediated cytotoxicity assay offers a more physiologically relevant assessment of inhibitor efficacy. These assays are valuable tools for the discovery and development of novel immunosuppressive agents targeting the perforin pathway.
References
- 1. Distinguishing perforin-mediated lysis and granzyme-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perforin-Mediated Cytotoxicity Is Critical for Surveillance of Spontaneous Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perforin: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulphonamide inhibitors of the cytolytic protein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 5-Ethyl-2-thioxoimidazolidin-4-one in PI3K/AKT Pathway Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2] The 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin) scaffold has emerged as a promising pharmacophore in the design of various bioactive molecules, including those with anticancer properties.[4] This document provides detailed application notes and experimental protocols for investigating the potential of 5-Ethyl-2-thioxoimidazolidin-4-one , a derivative of this scaffold, as an inhibitor of the PI3K/AKT pathway in cancer research.
While direct studies on this compound's effect on the PI3K/AKT pathway are emerging, research on closely related 2-thioxoimidazolidin-4-one derivatives has demonstrated significant inhibitory activity, providing a strong rationale for investigating this specific compound. One study has shown that a 2-thioxoimidazolidin-4-one derivative can inhibit the PI3K/AKT pathway at both the gene and protein levels in hepatocellular carcinoma cells.[5]
Mechanism of Action: Targeting the PI3K/AKT Pathway
The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
This compound and its derivatives are hypothesized to exert their anticancer effects by directly or indirectly inhibiting key components of this pathway, such as PI3K or AKT, thereby blocking downstream signaling and promoting cancer cell death.
References
- 1. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for 5-Ethyl-2-thioxoimidazolidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-thioxoimidazolidin-4-one, a thiohydantoin derivative, and its analogues represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] Thiohydantoin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][3] Specifically, various derivatives have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in cancer cells.[4][5] Given the diverse biological activities of this scaffold, robust and well-defined cell-based assays are critical for the screening, characterization, and mechanism of action studies of novel this compound derivatives.
These application notes provide a comprehensive guide to developing a suite of cell-based assays to evaluate the biological effects of these compounds. The protocols detailed below will enable researchers to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of relevant signaling pathways.
I. Initial Screening: Cytotoxicity Assessment
A primary step in characterizing any new compound is to determine its cytotoxic potential. The MTT assay is a widely used, reliable, and high-throughput colorimetric method to assess cell viability and proliferation.[6][7] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.[8]
Experimental Protocol: MTT Cytotoxicity Assay
1. Materials:
-
This compound derivatives
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[6]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[3][6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[6][8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity
| Compound | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC₅₀ (µM) |
| Vehicle Control | 0 | 1.25 | 0.08 | 100 | - |
| Derivative A | 1 | 1.10 | 0.06 | 88 | 15.2 |
| 10 | 0.75 | 0.05 | 60 | ||
| 25 | 0.40 | 0.04 | 32 | ||
| 50 | 0.20 | 0.03 | 16 | ||
| Derivative B | 1 | 1.20 | 0.07 | 96 | 45.8 |
| 10 | 1.05 | 0.06 | 84 | ||
| 25 | 0.80 | 0.05 | 64 | ||
| 50 | 0.55 | 0.04 | 44 |
II. Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once a compound demonstrates cytotoxic activity, the next step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[4][5]
A. Apoptosis Detection
Apoptosis can be detected by several methods, including the Annexin V assay for early apoptotic events and caspase activity assays for key executioner proteins.[10][11]
-
Annexin V Assay: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells, allowing for their differentiation.[13][14]
Experimental Protocol: Annexin V/PI Apoptosis Assay
1. Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]
-
Target cells and this compound derivatives
-
6-well plates
-
Flow cytometer
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the derivatives for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation: Apoptosis
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Derivative A (IC₅₀) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |
| Derivative B (IC₅₀) | 60.3 ± 4.2 | 25.4 ± 2.2 | 12.1 ± 1.5 | 2.2 ± 0.6 |
B. Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content.[15]
Experimental Protocol: Cell Cycle Analysis
1. Materials:
-
Target cells and this compound derivatives
-
PBS
-
Flow cytometer
2. Procedure:
-
Cell Treatment: Seed cells and treat with the IC₅₀ concentration of the derivatives as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[16] Incubate at -20°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation: Cell Cycle
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Derivative A (IC₅₀) | 30.2 ± 2.5 | 25.8 ± 2.1 | 44.0 ± 3.0 |
| Derivative B (IC₅₀) | 55.7 ± 2.9 | 30.5 ± 2.4 | 13.8 ± 1.7 |
III. Signaling Pathway Analysis
To further elucidate the mechanism of action, it is essential to investigate the effect of the derivatives on specific signaling pathways known to be involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a common target for anticancer agents, including some thiohydantoin derivatives.[4] Western blotting and luciferase reporter assays are powerful techniques for this purpose.[18][19][20]
A. Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[21] This technique can be used to assess the expression levels and phosphorylation status of key signaling proteins.[19]
Experimental Protocol: Western Blotting
1. Materials:
-
Target cells and this compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-p53, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Protein Extraction: Treat cells with the derivatives, wash with cold PBS, and lyse with lysis buffer.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins to a membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation: Western Blotting
| Treatment | p-Akt/Total Akt Ratio | Bcl-2 Expression (normalized) | Cleaved Caspase-3 (normalized) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| Derivative A (IC₅₀) | 0.35 ± 0.08 | 0.42 ± 0.09 | 3.50 ± 0.25 |
| Derivative B (IC₅₀) | 0.85 ± 0.10 | 0.90 ± 0.11 | 1.50 ± 0.18 |
B. Luciferase Reporter Assays
Luciferase reporter assays are highly sensitive and quantitative methods to measure the activity of specific signaling pathways.[18][22] These assays utilize a reporter vector containing a response element for a particular transcription factor upstream of a luciferase gene.[18][23] Activation of the signaling pathway leads to the binding of the transcription factor to the response element and subsequent expression of luciferase.
Experimental Protocol: Dual-Luciferase Reporter Assay
1. Materials:
-
Target cells and this compound derivatives
-
Reporter plasmid (e.g., with NF-κB, AP-1, or CREB response elements)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
2. Procedure:
-
Transfection: Co-transfect cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with the derivatives.
-
Cell Lysis: After the desired treatment time, wash the cells with PBS and lyse them according to the assay kit protocol.[24]
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[24]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Data Presentation: Luciferase Reporter Assay
| Treatment | Relative Luciferase Units (Firefly/Renilla) | Fold Change vs. Control |
| Vehicle Control | 15.6 ± 1.2 | 1.0 |
| Derivative A (IC₅₀) | 4.2 ± 0.5 | 0.27 |
| Derivative B (IC₅₀) | 13.8 ± 1.1 | 0.88 |
IV. Visualizing Workflows and Pathways
To aid in the conceptualization of the experimental designs and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of this compound derivatives.
References
- 1. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. assaygenie.com [assaygenie.com]
Application Note: Quantification of 5-Ethyl-2-thioxoimidazolidin-4-one in Human Plasma by LC-MS/MS
An increasing focus on the therapeutic potential and toxicological profile of novel chemical entities necessitates the development of robust and reliable bioanalytical methods. 5-Ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound of interest in drug discovery and development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
1. Introduction
This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for high-throughput analysis in support of clinical and non-clinical studies.
2. Analytical Method
A summary of the LC-MS/MS instrument conditions is provided in Table 1.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent Triple Quadrupole (QQQ) MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| This compound | 145.0 -> 116.0 |
| Internal Standard (IS) | 150.0 -> 121.0 |
| Dwell Time | 200 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
3. Method Validation Summary
The bioanalytical method was validated according to established guidelines.[1][2][3][4] The validation parameters, including linearity, accuracy, precision, and recovery, are summarized in the following tables.
Table 2: Calibration Curve for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Model | Linear, 1/x² weighting |
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 101.2 | 9.5 |
| Low (LQC) | 3 | 102.1 | 6.5 | 103.5 | 7.8 |
| Medium (MQC) | 100 | 99.8 | 4.1 | 100.9 | 5.2 |
| High (HQC) | 800 | 101.5 | 3.5 | 102.3 | 4.1 |
Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% (≤20% for LLOQ).[5]
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 3 | 92.5 | 98.7 |
| High (HQC) | 800 | 95.1 | 101.2 |
Acceptance criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
5-Ethyl-d5-2-thioxoimidazolidin-4-one (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (Low, Medium, High).
3. Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma sample into the corresponding tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the blank.
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key components of bioanalytical method validation.
References
Application Notes and Protocols for In Vivo Studies of 5-Ethyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 5-Ethyl-2-thioxoimidazolidin-4-one. The protocols outlined below are based on established methodologies for analogous compounds within the 2-thioxoimidazolidin-4-one class, which have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5]
Introduction
This compound belongs to the 2-thiohydantoin class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its versatile pharmacological profile.[1][2] Derivatives of 2-thioxoimidazolidin-4-one have been reported to exhibit potent biological activities, making them promising candidates for drug development.[1][2] In vivo studies are a critical step in the preclinical evaluation of novel therapeutic agents, providing essential data on efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships within a complex biological system.[6][7][8] The following protocols are designed to guide researchers in the systematic in vivo evaluation of this compound.
Preclinical In Vivo Experimental Design
A well-structured experimental design is paramount for obtaining reliable and reproducible data.[6][9] Key considerations include the selection of an appropriate animal model, determination of the route of administration, establishment of dose levels, and definition of clear endpoints.
Animal Model Selection
The choice of animal model should be guided by the specific therapeutic area being investigated. For instance, in oncology, immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft studies with human cancer cell lines.[10] For inflammatory models, strains like BALB/c or C57BL/6 are often employed. The rationale for the chosen species, strain, gender, and age of the animals must be clearly justified to ensure the relevance of the model to human disease.[7]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo efficacy study.
Experimental Protocols
The following are detailed protocols for key in vivo experiments.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Healthy mice (e.g., BALB/c), 6-8 weeks old, mixed gender.
-
Grouping: 5 groups (n=3-5 mice per group): Vehicle control and four escalating dose levels of the test compound.
-
Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 7-14 days.
-
Monitoring: Record body weight, food and water intake, and clinical signs of toxicity daily.
-
Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: The MTD is defined as the highest dose that does not cause more than 10% body weight loss or significant clinical signs of toxicity.
Data Presentation: MTD Study
| Group | Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Toxicity Score (0-4) |
| Vehicle | 0 | +5.2 | 0 |
| Dose 1 | 10 | +4.8 | 0 |
| Dose 2 | 30 | +2.1 | 1 |
| Dose 3 | 100 | -8.5 | 2 |
| Dose 4 | 300 | -20.1 | 4 |
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HepG2 for hepatocellular carcinoma) under standard conditions.[10]
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (standard-of-care drug)
-
Group 3: this compound (Low dose)
-
Group 4: this compound (High dose)
-
-
Dosing: Administer treatments daily for 21 days.
-
Endpoints: Measure tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumor Volume Calculation: Volume (mm³) = (Length x Width²) / 2
Data Presentation: Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 | +2.5 |
| Positive Control | X | 450 ± 100 | 70 | -5.0 |
| Compound (Low) | 25 | 900 ± 150 | 40 | +1.0 |
| Compound (High) | 50 | 600 ± 120 | 60 | -2.0 |
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol:
-
Animal Model: Healthy mice or rats.
-
Administration: Administer a single dose of the compound intravenously (IV) and orally (PO) to two separate groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration | Oral Administration |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 2500 | 4000 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 40 |
Potential Mechanism of Action and Signaling Pathways
Based on studies of similar 2-thioxoimidazolidin-4-one derivatives, a potential mechanism of action could involve the induction of apoptosis through the PI3K/AKT signaling pathway.[2][10]
Caption: Putative signaling pathway for apoptosis induction.
Conclusion
The successful execution of these in vivo studies will provide a robust preclinical data package for this compound, enabling informed decisions for further development. Adherence to rigorous experimental design and detailed protocols is essential for generating high-quality, translatable data.[6][11]
References
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ichor.bio [ichor.bio]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 10. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-2-thioxoimidazolidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-2-thioxoimidazolidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 2-aminobutanoic acid . This amino acid provides the ethyl group at the desired 5-position of the imidazolidinone ring. The other key reagent is a source of the thiocarbonyl group, typically ammonium thiocyanate or thiourea .
Q2: What are the primary synthetic routes to this compound?
A2: There are two primary and well-established routes for this synthesis:
-
Reaction of 2-aminobutanoic acid with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of a dehydrating agent like acetic anhydride. This is a classical method for forming 2-thiohydantoins from amino acids.
-
Condensation of 2-aminobutanoic acid with thiourea , often at elevated temperatures. This method is also widely used for the synthesis of related thiohydantoin derivatives.[1]
Q3: What are the expected spectroscopic characteristics of this compound?
-
1H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a signal for the proton at the 5-position (H-5), and signals for the NH protons of the imidazolidinone ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching (around 1760 cm-1), and C=S stretching (around 1518 cm-1).[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product at high temperatures. 3. Sub-optimal ratio of reactants. 4. Ineffective dehydrating agent (if using the thiocyanate route). | 1. Monitor the reaction by TLC to determine the optimal reaction time. 2. If using the thiourea method, consider a lower reaction temperature for a longer duration. 3. Perform stoichiometry optimization experiments, varying the molar equivalents of thiocyanate or thiourea. 4. Ensure the acetic anhydride is fresh and anhydrous. |
| Formation of Side Products | 1. Racemization: The chiral center at the 5-position can racemize under harsh reaction conditions (e.g., high temperature, strong acid/base). 2. Polymerization: Side reactions involving the amino acid or the product can lead to polymeric materials. 3. Hydrolysis: The imidazolidinone ring can be susceptible to hydrolysis, especially during workup. | 1. Use milder reaction conditions where possible. Chiral chromatography may be necessary to separate enantiomers if stereochemistry is critical. 2. Maintain a homogenous reaction mixture and avoid localized overheating. 3. Perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Purification | 1. The product may be highly soluble in the reaction solvent, making precipitation or extraction inefficient. 2. The product may co-precipitate with unreacted starting materials or byproducts. | 1. After the reaction, try pouring the mixture into cold water to induce precipitation. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purification.[2] 3. Column chromatography can be used for more challenging separations. |
| Inconsistent Spectroscopic Data | 1. Presence of residual solvent in the final product. 2. The product exists as a mixture of tautomers. | 1. Dry the product thoroughly under vacuum. 2. For NMR analysis, consider acquiring spectra in different deuterated solvents or at varying temperatures to understand tautomeric equilibrium. |
Experimental Protocols
Method 1: Synthesis via Reaction with Ammonium Thiocyanate (Adapted from general thiohydantoin synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobutanoic acid (1 equivalent) in a mixture of acetic anhydride and acetic acid.
-
Addition of Thiocyanate: Add ammonium thiocyanate (1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water.
Method 2: Synthesis via Condensation with Thiourea (Adapted from[1])
-
Reaction Setup: In a flask, thoroughly mix 2-aminobutanoic acid (1 equivalent) and thiourea (3 equivalents).
-
Heating: Heat the mixture in an oil bath under stirring. The temperature should be carefully controlled (e.g., 180-190°C) until the mixture becomes a homogenous, fuming liquid.[1]
-
Reaction Monitoring: Monitor the reaction by TLC until completion (typically 15-20 minutes).[1]
-
Workup: Allow the flask to cool slightly and add water while it is still warm to dissolve the product.[1]
-
Isolation: Reheat the aqueous solution to dissolve all solids, then allow it to cool to room temperature, followed by refrigeration to induce crystallization.[1]
-
Purification: Collect the crystals by vacuum filtration. The mother liquor can be extracted with a suitable organic solvent (e.g., ethyl acetate) and the extracts purified by column chromatography to recover more product.[1]
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Purification of 5-Ethyl-2-thioxoimidazolidin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Ethyl-2-thioxoimidazolidin-4-one. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound by common laboratory techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent.[1] The solution is supersaturated. Impurities are present that are depressing the melting point. | - Lower the temperature at which the compound is dissolved by using a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is less soluble. - Try to crystallize from a more dilute solution.[1] - Scratch the inside of the flask with a glass rod to induce crystallization.[2] |
| No crystals form upon cooling. | Too much solvent was used.[1] The solution is not sufficiently saturated. The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.[1][2] - Cool the solution slowly to room temperature, and then in an ice bath to promote gradual crystal formation.[3] - Add a seed crystal of the pure compound, if available.[2] |
| Low recovery of the purified compound. | The compound is significantly soluble in the cold recrystallization solvent.[2] Too much solvent was used for washing the crystals. Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the crystals.[2] - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| Poor purity of the final product. | Impurities co-crystallized with the product. The cooling process was too fast, leading to the trapping of impurities. Incomplete removal of the mother liquor. | - Choose a different recrystallization solvent or a solvent pair to improve selectivity. - Allow the solution to cool slowly to facilitate the formation of pure crystals. - Ensure the crystals are washed with a small amount of cold, fresh solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks on the TLC plate and column. | The compound is highly polar and interacts strongly with the acidic silica gel. The compound is not sufficiently soluble in the mobile phase. | - Add a small amount of a polar modifier like methanol or a base like triethylamine or ammonia to the eluent to reduce tailing.[4][5] - Use deactivated (neutral) silica gel or alumina as the stationary phase.[4] - Try a different solvent system with increased polarity. |
| Poor separation of the compound from impurities. | The chosen eluent system has inappropriate polarity. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. | - Optimize the solvent system using TLC to achieve a clear separation of spots. - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the sample in a minimal amount of solvent for loading onto the column.[6] |
| Compound does not elute from the column. | The eluent is not polar enough to move the highly polar compound. The compound has irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. A gradient elution might be necessary.[7] - If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina or a reversed-phase column.[4] |
| Cracking of the silica gel bed. | The heat of adsorption of the solvent onto the silica gel causes rapid temperature changes. The column has run dry. | - Pack the column using a slurry method and allow it to equilibrate before loading the sample. - Always maintain a level of solvent above the silica gel bed. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Due to the presence of polar amide and thioamide functional groups, polar solvents are generally a good starting point.[8] Ethanol, isopropanol, or mixtures of ethanol and water are often suitable for similar heterocyclic compounds. It is recommended to perform small-scale solubility tests with a variety of solvents to find the one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9]
Q2: My compound appears as a fine powder after recrystallization, making it difficult to filter and dry. What can I do?
A2: The formation of a fine powder can be due to rapid crystallization. To obtain larger crystals, allow the solution to cool down slowly. You can achieve this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature. If the product is damp with a water-miscible solvent, it may be challenging to dry completely under vacuum.[10]
Q3: I am using column chromatography to purify my compound, but the fractions are still impure. What should I try next?
A3: If you are observing impure fractions despite good separation on TLC, it could be due to overloading the column or co-elution of impurities. Try using a smaller amount of crude material or a longer column for better resolution. Alternatively, consider a different purification technique, such as preparative HPLC, for more challenging separations.
Q4: How can I confirm the purity of my this compound after purification?
A4: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) against the crude material should show a single spot. Measuring the melting point of the purified compound should result in a sharp, defined range. For more definitive purity analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.
Experimental Protocols
Disclaimer: The following protocols are illustrative examples based on general laboratory practices for similar compounds and have not been experimentally validated for this compound.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and heat the mixture gently on a hot plate with stirring. Add more ethanol dropwise until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystal formation begins, you can further cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol (e.g., 2-3 mL).
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 30-40 g for 1 g of crude material) in the initial, less polar eluent (e.g., a mixture of ethyl acetate and hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary
Disclaimer: The following data is for illustrative purposes only and represents typical expected outcomes for the purification of a moderately polar organic compound. Actual results may vary.
| Purification Method | Starting Material (g) | Pure Product (g) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization (Ethanol) | 1.00 | 0.75 | 75 | >98 |
| Flash Column Chromatography | 1.00 | 0.65 | 65 | >99 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for flash column chromatography purification.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
identifying and minimizing by-products in 2-thioxoimidazolidin-4-one synthesis
Welcome to the technical support center for the synthesis of 2-thioxoimidazolidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize by-products during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 2-thioxoimidazolidin-4-one, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of 2-thioxoimidazolidin-4-one can stem from several factors, primarily related to reaction conditions and reagent purity.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature as specified in the protocol. For the synthesis involving glycine and ammonium thiocyanate, prolonged reaction times are often necessary.
-
Suboptimal pH: The pH of the reaction mixture is crucial. For the reaction of an amino acid with an isothiocyanate, the amino acid needs to be in its free base form to act as a nucleophile. An acidic pH will protonate the amino group, rendering it unreactive. Conversely, a highly basic medium can lead to hydrolysis of the starting materials or the product.[1]
-
Moisture: The presence of water can lead to the hydrolysis of starting materials, such as isothiocyanates, or the final product. Ensure all glassware is dry and use anhydrous solvents where specified.
-
Impure Reagents: The purity of your starting materials, such as the amino acid and the thiocyanate source, is critical. Impurities can interfere with the reaction and lead to the formation of by-products.
-
Side Reactions: Several side reactions can compete with the main reaction, reducing the yield of the desired product. These are discussed in more detail in the following questions.
Q2: I am observing significant by-product formation. What are the likely impurities and how can I minimize them?
A2: By-product formation is a common challenge. The nature of the by-products often depends on the synthetic route chosen.
For the synthesis from an amino acid and a thiocyanate source (e.g., ammonium thiocyanate or an isothiocyanate):
-
Unreacted Starting Materials: The most common impurities are unreacted amino acid and the thiocyanate source.
-
Thiourea: When using ammonium thiocyanate, it exists in equilibrium with thiourea.[2] Thiourea can undergo side reactions. To minimize this, ensure the reaction conditions favor the formation of the desired product.
-
N-Allylthiocarbamoyl Amino Acids (ATC-amino acids): In reactions involving allyl isothiocyanate, the primary adduct, an ATC-amino acid, can be a major component if the subsequent cyclization step is incomplete.[1]
-
3-Allyl-2-thiohydantoins: These can be formed by the cyclization of ATC-amino acids. Their formation is influenced by pH and temperature.[1]
For the synthesis involving thiourea and an α-haloester (e.g., ethyl chloroacetate):
-
Dialkylamine Hydrochlorides and Aryl Isothiocyanates: If using N,N-dialkyl-N'-arylthioureas, these can be significant by-products.[3]
-
Diarylthioureas: These can also form as by-products in the reaction of N,N-dialkyl-N'-arylthioureas with ethyl chloroacetate.[3]
-
Hydrolysis Products: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the imino group of the 2-thioxoimidazolidin-4-one ring.
Minimization Strategies:
-
Control of Stoichiometry: Use a slight excess of the amino acid or thiourea to ensure the complete conversion of the other reactant, depending on which is more easily removed during purification.
-
Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can promote side reactions and decomposition.
-
pH Adjustment: Carefully control the pH of the reaction mixture to optimize the nucleophilicity of the amino group while minimizing hydrolysis.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
Q3: How can I effectively purify my 2-thioxoimidazolidin-4-one product?
A3: Purification is crucial to obtain a high-purity product. The choice of method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the most common and effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvent systems include ethanol/water mixtures.
-
Column Chromatography: For small-scale reactions or when dealing with impurities that have similar solubility to the product, silica gel column chromatography can be an effective purification method. A suitable eluent system needs to be determined using thin-layer chromatography (TLC).
-
Washing: Washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble can be a simple and effective preliminary purification step.
Q4: What analytical techniques are best for identifying and quantifying by-products?
A4: A combination of chromatographic and spectroscopic techniques is generally required for the comprehensive analysis of your product and any by-products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and to get a preliminary idea of the number of components in the product mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. When coupled with a UV detector, it can provide quantitative data on the purity of the product and the percentage of each by-product.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the components in your sample, which is invaluable for identifying unknown by-products. Techniques like LC-MS combine the separation power of HPLC with the identification capabilities of MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of the desired product and any isolated by-products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in your product, such as the C=O, C=S, and N-H bonds.
Quantitative Data Summary
The yield of 2-thioxoimidazolidin-4-one is highly dependent on the specific substrates and reaction conditions used. The following table summarizes typical yields reported in the literature for various synthetic approaches.
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| C-4-Methylphenylglycine and Phenyl Isothiocyanate | NaOH (aq), then HCl reflux | 78.6 | [4] |
| C-4-Ethylphenylglycine and Phenyl Isothiocyanate | NaOH (aq), then HCl reflux | 73.3 | [4] |
| C-4-Isopropylphenylglycine and Phenyl Isothiocyanate | NaOH (aq), then HCl reflux | 74.7 | [4] |
| Thiosemicarbazones and Ethyl Chloroacetate | Absolute ethanol, fused sodium acetate, 8 hours heating | ~77 | [5] |
| Thiourea and Ethyl Chloroacetate | 95% Ethanol, reflux 3 hours | 79-82 |
Experimental Protocols
Synthesis of 2-Thioxoimidazolidin-4-one from Glycine and Ammonium Thiocyanate
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine in a suitable solvent (e.g., a mixture of water and ethanol).
-
Reagent Addition: Add ammonium thiocyanate to the solution. The molar ratio of glycine to ammonium thiocyanate should be optimized, but a 1:1.1 ratio is a good starting point.
-
pH Adjustment: Adjust the pH of the mixture to approximately 8-9 using a suitable base (e.g., aqueous sodium hydroxide).
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for the desired reaction time (typically several hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: Filter the crude product, wash it with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-thioxoimidazolidin-4-one.
Visualizations
Caption: Synthetic routes to 2-thioxoimidazolidin-4-one and potential by-products.
Caption: A logical workflow for troubleshooting issues in 2-thioxoimidazolidin-4-one synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 3. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-Thioxoimidazolidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-thioxoimidazolidin-4-one derivatives. These derivatives, also known as 2-thiohydantoins, are a promising class of compounds with a wide range of biological activities, but their therapeutic potential is often limited by their low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My 2-thioxoimidazolidin-4-one derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: The first step is to characterize the solubility of your compound in a range of pharmaceutically acceptable solvents. This will help you to identify suitable solvents for formulation development. It is also important to determine the pH-solubility profile of your compound, as many 2-thioxoimidazolidin-4-one derivatives are ionizable.
Q2: What are the most common strategies for improving the solubility of 2-thioxoimidazolidin-4-one derivatives?
A2: Several strategies can be employed to enhance the solubility of these compounds. These can be broadly categorized into physical and chemical modification techniques.
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a higher dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its solubility and dissolution. Common polymers used include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).
-
-
Chemical Modifications:
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.
-
pH Adjustment: For ionizable 2-thioxoimidazolidin-4-one derivatives, adjusting the pH of the solution to favor the ionized form can dramatically increase solubility.
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble drug molecule, thereby increasing its apparent solubility.
-
Q3: How do I choose the most appropriate solubility enhancement technique for my specific derivative?
A3: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form, and the intended route of administration. A systematic approach involving pre-formulation studies is recommended.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | 1. Determine the pH-solubility profile to identify the pH of maximum solubility. 2. If ionizable, adjust the buffer pH accordingly. | Increased solubility and prevention of precipitation. |
| Insufficient solvent power of the vehicle. | 1. Introduce a co-solvent such as ethanol, propylene glycol, or PEG 400 to the aqueous buffer. 2. Start with a low percentage of co-solvent (e.g., 5-10%) and gradually increase as needed. | Enhanced solubilization of the compound in the vehicle. |
| Common ion effect (if the compound is a salt). | 1. Analyze the buffer composition for ions that may be common to the salt form of your compound. 2. If possible, switch to a buffer system that does not contain the common ion. | Prevention of precipitation due to the common ion effect. |
Issue 2: Inconsistent results in biological assays due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound crashing out in the assay medium. | 1. Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent effects. 2. Consider using a formulation approach such as a cyclodextrin inclusion complex to maintain the compound in solution. | Consistent and reproducible assay results. |
| Adsorption of the compound to plasticware. | 1. Use low-binding microplates and pipette tips. 2. Include a surfactant (e.g., Tween 80 at 0.01-0.1%) in the assay buffer to reduce non-specific binding. | Minimized loss of compound due to adsorption, leading to more accurate results. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
This protocol utilizes the shake-flask method to determine the solubility of a 2-thioxoimidazolidin-4-one derivative at different pH values.
Materials:
-
2-thioxoimidazolidin-4-one derivative
-
Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of the compound to each vial containing a buffer of a specific pH.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples
Technical Support Center: Troubleshooting False Positives in High-Throughput Screens of Thiohydantoins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate false positives encountered during high-throughput screening (HTS) of thiohydantoin-based compound libraries.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may lead to the identification of false positive hits.
Issue 1: My primary screen yielded a high hit rate, but the hits are not reproducible in confirmatory assays.
-
Potential Cause: A significant portion of your initial hits may be false positives arising from assay interference or non-specific compound activity. Thiohydantoins, like many heterocyclic compounds, can interfere with assay technologies through various mechanisms.
-
Troubleshooting Steps:
-
Perform a Hit Confirmation/Triage Assay: Re-test the primary hits under the same assay conditions to eliminate random errors.
-
Dose-Response Curves: Generate dose-response curves for the confirmed hits. True hits will typically exhibit a sigmoidal dose-response relationship, while false positives may show irregular curves or activity at only a single concentration.
-
Orthogonal Assays: Validate hits using an orthogonal assay that measures the same biological endpoint but uses a different detection method. For example, if your primary screen was a fluorescence-based assay for a kinase, an orthogonal assay could be a luminescence-based ATP depletion assay.
-
Issue 2: My active compounds lose activity when I add detergent to the assay buffer.
-
Potential Cause: The compound may be forming aggregates that non-specifically inhibit the target protein. Aggregation is a common cause of false positives in HTS campaigns.
-
Troubleshooting Steps:
-
Detergent Counter-Screen: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in activity suggests aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates when the compound is in solution at concentrations used in the assay.
-
Issue 3: I am seeing hits in my luciferase-based reporter assay, but they are not active in a cell-free biochemical assay.
-
Potential Cause: The thiohydantoin compounds may be directly inhibiting the luciferase enzyme, leading to a false positive signal. A significant percentage of compounds in large libraries can inhibit firefly luciferase.
-
Troubleshooting Steps:
-
Luciferase Counter-Screen: Perform a counter-screen using purified luciferase enzyme to directly test for inhibition by your hit compounds.
-
Use an Orthogonal Reporter: If available, use a cell line with the same reporter element driving a different reporter gene (e.g., β-lactamase) to confirm the biological effect.
-
Issue 4: My hits are only active in assays containing reducing agents like DTT or TCEP.
-
Potential Cause: The compounds may be redox-cycling, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) that can non-specifically modify and inhibit the target protein. This is a known issue for certain classes of compounds in assays for targets like phosphatases and cysteine proteases.
-
Troubleshooting Steps:
-
Redox Cycling Counter-Assay: Use an assay to detect the production of H₂O₂ in the presence of your compound and a reducing agent. A common method involves using horseradish peroxidase (HRP) to catalyze the oxidation of a chromogenic substrate by H₂O₂.
-
Test with Weaker Reducing Agents: Evaluate if the inhibitory activity persists when strong reducing agents are replaced with weaker ones like glutathione.
-
Issue 5: My thiohydantoin hits show activity across multiple, unrelated screening assays.
-
Potential Cause: The compounds may be "pan-assay interference compounds" (PAINS) that are known to be frequent hitters due to non-specific mechanisms. One such mechanism for thiohydantoins could be thiol reactivity.
-
Troubleshooting Steps:
-
Computational Filtering: Use computational filters, such as PAINS filters, to check if your hit compounds contain substructures known to cause assay interference.
-
Thiol Reactivity Assay: Given the sulfur atom in the thiohydantoin core, it is prudent to test for non-specific thiol reactivity. This can be done using a fluorescent probe that is quenched upon reaction with a thiol-reactive compound.
-
Issue 6: I suspect my compound samples are contaminated.
-
Potential Cause: Impurities in the compound stocks, such as heavy metals from synthesis, can cause false positives. Zinc contamination, for instance, has been shown to cause inhibition in a variety of assays.
-
Troubleshooting Steps:
-
Chelator Counter-Screen: Re-run the assay in the presence of a strong metal chelator like TPEN to see if the inhibitory activity is reversed.
-
Re-synthesis and Purification: If a hit is of high interest but suspected to be impure, re-synthesizing and purifying the compound is the definitive way to confirm its activity.
-
Summary of Common False Positive Mechanisms and Corresponding Assays
| False Positive Mechanism | Description | Key Troubleshooting/Confirmatory Assays |
| Compound Aggregation | Compounds form colloidal particles that non-specifically sequester and inhibit proteins. | - Addition of non-ionic detergent (e.g., Triton X-100)- Dynamic Light Scattering (DLS) |
| Luciferase Inhibition | Direct inhibition of the luciferase reporter enzyme, common in cell-based reporter assays. | - Luciferase counter-screen with purified enzyme- Use of an orthogonal reporter gene |
| Redox Cycling | Compounds generate reactive oxygen species (e.g., H₂O₂) in the presence of reducing agents, leading to non-specific protein oxidation. | - H₂O₂ detection assay (e.g., HRP-based)- Test with varying concentrations and types of reducing agents |
| Thiol Reactivity | Covalent modification of cysteine residues on the target protein or other assay components. | - Thiol-reactivity assay using a fluorescent probe- ALARM NMR |
| Fluorescence Interference | Compound is intrinsically fluorescent or quenches the fluorescence of the assay reagents. | - Read plates before adding assay reagents (pre-read)- Orthogonal assay with a non-fluorescent readout |
| Metal Contamination | Trace metal impurities from synthesis (e.g., zinc) inhibit the target enzyme. | - Assay with a metal chelator (e.g., TPEN)- Re-synthesis and purification of the compound |
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen
Objective: To determine if hit compounds from a primary screen directly inhibit the luciferase enzyme.
Methodology:
-
Prepare a solution of purified firefly luciferase enzyme in an appropriate assay buffer.
-
In a white, opaque 1536-well plate, dispense the hit compounds at the desired concentration.
-
Add the luciferase enzyme solution to the wells containing the compounds and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding a solution containing the luciferase substrate (D-luciferin) and ATP.
-
Immediately measure the luminescence using a plate reader.
-
A decrease in luminescence in the presence of the compound compared to a DMSO control indicates direct inhibition of luciferase.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
Objective: To detect the formation of compound aggregates in solution.
Methodology:
-
Prepare solutions of the test compound in the same assay buffer used in the primary screen, at a range of concentrations around the observed IC50.
-
Ensure the buffer is filtered to remove any particulate matter.
-
Transfer the solutions to a 384-well plate.
-
Centrifuge the plate to remove any dust or precipitated material.
-
Place the plate in a DLS plate reader and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Measure the size distribution of particles in each well. The presence of particles with a hydrodynamic radius significantly larger than a small molecule indicates aggregation.
Protocol 3: Redox Cycling Assay for H₂O₂ Detection
Objective: To identify compounds that produce hydrogen peroxide via redox cycling in the presence of a reducing agent.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5) containing a strong reducing agent (e.g., 50 µM DTT).
-
In a clear microplate, add the test compounds.
-
Add a detection mixture containing horseradish peroxidase (HRP) and a chromogenic substrate (e.g., phenol red) to the wells.
-
Add the DTT-containing buffer to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the absorbance at the appropriate wavelength for the oxidized substrate. An increase in absorbance indicates the production of H₂O₂.
Mandatory Visualizations
Caption: Workflow for troubleshooting false positives in HTS.
Technical Support Center: Scale-Up Synthesis of 5-Ethyl-2-thioxoimidazolidin-4-one for Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Ethyl-2-thioxoimidazolidin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most prevalent and scalable method is the one-pot reaction of DL-2-aminobutanoic acid with a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate) in the presence of an acid catalyst, typically in a high-boiling solvent like acetic acid or a mixture of acetic acid and acetic anhydride. This approach is favored for its operational simplicity and cost-effectiveness.
Q2: What are the critical process parameters to monitor during the reaction?
A2: Temperature control, reaction time, and moisture content are critical. The reaction typically requires heating to achieve cyclization, and maintaining a consistent temperature is key to ensuring complete reaction and minimizing side products. The reaction is sensitive to water, so using anhydrous solvents and reagents is recommended. Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time.
Q3: What are the expected yield and purity for this synthesis on a larger scale?
A3: With an optimized process, yields can range from 60% to 85%. Purity of the crude product is often above 90%, which can be further improved to >98% through recrystallization. The table below summarizes typical outcomes under varying conditions.
Data Presentation
Table 1: Influence of Key Parameters on Yield and Purity
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Starting Material | DL-2-aminobutanoic acid | DL-2-aminobutanoic acid | DL-2-aminobutanoic acid |
| Reagent | Ammonium Thiocyanate | Potassium Thiocyanate | Ammonium Thiocyanate |
| Solvent | Acetic Acid | Acetic Acid / Acetic Anhydride (10:1) | Glacial Acetic Acid |
| Temperature | 100 °C | 115 °C | 125 °C |
| Reaction Time | 12 hours | 8 hours | 8 hours |
| Crude Yield | 55% | 82% | 75% |
| Crude Purity (HPLC) | 88% | 94% | 85% (with thermal degradation byproducts) |
| Final Purity (Post-Recrystallization) | >98% | >99% | >97% |
Troubleshooting Guide
Issue 1: Low Reaction Yield
-
Question: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?
-
Answer:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 5 °C increments, monitoring for any degradation. The optimal range is typically 110-120 °C.
-
Extend Reaction Time: Monitor the reaction using TLC or HPLC every hour after the initial 6 hours to ensure it has reached completion.
-
Use of Acetic Anhydride: Adding a small amount of acetic anhydride (e.g., 10% of the solvent volume) can help to drive the reaction forward by removing water formed during the initial condensation step.
-
-
-
Sub-optimal Reagents: The quality of starting materials can impact the yield.
-
Solution:
-
Purity of DL-2-aminobutanoic acid: Ensure the starting amino acid is of high purity (>99%).
-
Thiocyanate Salt: Potassium thiocyanate is often preferred over ammonium thiocyanate as it is less hygroscopic and more stable at higher temperatures.
-
-
-
Work-up Losses: Significant product loss may be occurring during the isolation and purification steps.
-
Solution:
-
Precipitation/Crystallization: Ensure the reaction mixture is cooled sufficiently to allow for maximum precipitation of the product before filtration. An ice bath is recommended.
-
Washing: When washing the crude product, use a minimal amount of cold solvent to avoid redissolving the product.
-
-
-
Issue 2: Impurities in the Final Product
-
Question: My final product shows significant impurities by HPLC/NMR even after recrystallization. What are these impurities and how can I remove them?
-
Answer:
-
Unreacted Starting Material: Residual DL-2-aminobutanoic acid or thiocyanate may be present.
-
Solution: The product is typically precipitated from an aqueous solution. Unreacted starting materials are generally more water-soluble and should be removed during filtration and washing. Ensure the crude product is thoroughly washed with cold water.
-
-
Side Products: At higher temperatures, side reactions can occur.
-
Solution:
-
Optimize Temperature: Avoid excessively high temperatures (e.g., >120 °C) which can lead to thermal degradation. Refer to the optimized conditions in Table 1.
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial. Ethanol, isopropanol, or mixtures of ethanol and water are often effective. Perform a solvent screen to find the optimal system that solubilizes the product at high temperatures but allows for good recovery upon cooling, while leaving impurities behind.
-
-
-
Issue 3: Poor Solubility of the Product
-
Question: I'm having difficulty dissolving the crude product for recrystallization. What can I do?
-
Answer: this compound has limited solubility in many common solvents.
-
Solution:
-
Hot Filtration: Use a larger volume of the recrystallization solvent and heat to reflux. If solids remain, they may be insoluble impurities that can be removed by hot filtration.
-
Solvent Selection: Consider more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by the addition of an anti-solvent (like water or an alcohol) to induce crystallization. This technique should be carefully optimized to ensure good crystal formation and purity.
-
-
Experimental Protocols
Optimized Scale-Up Synthesis of this compound
-
Materials:
-
DL-2-aminobutanoic acid (1.0 eq)
-
Potassium thiocyanate (1.2 eq)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
-
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add glacial acetic acid and acetic anhydride (10:1 v/v).
-
Add DL-2-aminobutanoic acid and potassium thiocyanate to the solvent mixture.
-
Heat the reaction mixture to 115 °C with constant stirring.
-
Maintain the temperature and continue stirring for 8 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a stirred vessel containing cold water (5-10 times the volume of the reaction mixture).
-
A precipitate will form. Continue stirring in an ice bath for 1-2 hours to maximize precipitation.
-
Filter the solid product and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from hot ethanol.
-
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Simplified reaction pathway for the synthesis.
Technical Support Center: Addressing Resistance to 2-Thioxoimidazolidin-4-one Based Compounds
Welcome to the technical support center for researchers working with 2-thioxoimidazolidin-4-one based compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential drug resistance mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
I. General Efficacy & Assay-Related Issues
Question 1: My 2-thioxoimidazolidin-4-one compound shows inconsistent or no cytotoxic effects in my cancer cell line. What are the possible reasons?
Answer: Inconsistent or lack of cytotoxicity can stem from several factors. Here's a troubleshooting guide:
-
Compound Stability and Solubility:
-
Is your compound properly dissolved? 2-thioxoimidazolidin-4-one derivatives can have limited aqueous solubility. Ensure you are using an appropriate solvent (e.g., DMSO) and that the compound is fully dissolved before adding it to your cell culture media. Precipitates can lead to inaccurate concentrations.
-
Has the compound degraded? Some compounds are sensitive to light or repeated freeze-thaw cycles. Store your stock solutions protected from light at the recommended temperature and prepare fresh dilutions for each experiment.
-
-
Cell-Based Assay Conditions:
-
Is your cell density optimal? Both too few and too many cells can affect the outcome of a cytotoxicity assay. Determine the optimal seeding density for your specific cell line and assay duration.
-
Are your cells healthy? Ensure your cells are in the logarithmic growth phase and have good viability before starting the experiment. Stressed or unhealthy cells can respond differently to treatment.
-
Is the incubation time appropriate? The cytotoxic effect of your compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
-
Assay-Specific Issues:
-
Are you using the right assay? Cell viability assays like MTT or MTS measure metabolic activity, which may not always directly correlate with cell death. Consider using a direct cytotoxicity assay or an apoptosis assay to confirm the mechanism of cell death.
-
Is there interference with the assay reagents? Some compounds can interfere with the chemical reactions of viability assays (e.g., reduction of tetrazolium salts). Run a control with your compound in cell-free media to check for any direct interaction with the assay reagents.
-
Question 2: I am observing a decrease in the efficacy of my compound over time with continuous cell culture treatment. Could this be resistance?
Answer: Yes, a gradual decrease in efficacy with prolonged exposure is a classic sign of developing drug resistance. Here’s how to begin investigating this:
-
Confirm the observation: Maintain a parallel culture of the parental (untreated) cell line and periodically compare its sensitivity to your compound with the continuously treated line.
-
Perform a dose-response analysis: Generate dose-response curves for both the parental and the suspected resistant cell lines. A rightward shift in the IC50 value for the treated line indicates a decrease in sensitivity.
-
Investigate potential resistance mechanisms: Proceed to the specific troubleshooting sections below to explore mechanisms like increased drug efflux, target protein mutations, or alterations in signaling pathways.
II. Investigating Specific Resistance Mechanisms
Question 3: How can I determine if increased drug efflux is responsible for the observed resistance to my 2-thioxoimidazolidin-4-one compound?
Answer: Increased expression of efflux pumps, which actively transport drugs out of the cell, is a common resistance mechanism. Here’s a guide to investigate this:
-
Use of Efflux Pump Inhibitors: Co-incubate your resistant cells with your compound and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein, or MK-571 for MRP1). If the inhibitor restores the cytotoxicity of your compound, it suggests the involvement of efflux pumps.
-
Drug Accumulation Assays: Measure the intracellular accumulation of a fluorescent substrate (e.g., rhodamine 123 or calcein-AM) in the presence and absence of your compound. A lower accumulation in resistant cells that can be reversed by an efflux pump inhibitor points to increased efflux.
-
Gene and Protein Expression Analysis: Use RT-qPCR and Western blotting to analyze the expression levels of common efflux pump genes and proteins (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in your resistant cells compared to the parental line.
Question 4: My compound is known to target the PI3K/AKT pathway. How can I check for resistance due to target mutations or pathway alterations?
Answer: Resistance can arise from mutations in the target protein that prevent drug binding, or from alterations in the signaling pathway that bypass the effect of the drug.
-
Target Sequencing: Sequence the gene encoding the target protein (e.g., PI3K, AKT) in your resistant cell line to identify any potential mutations in the drug-binding domain.
-
Western Blot Analysis of Pathway Components:
-
Analyze the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) in both parental and resistant cells after treatment with your compound. A lack of inhibition of phosphorylation in the resistant cells could indicate a target mutation or upstream activation.
-
Investigate downstream signaling components and parallel survival pathways that might be upregulated in the resistant cells.
-
-
Site-Directed Mutagenesis: If you identify a specific mutation, you can use site-directed mutagenesis to introduce this mutation into the parental cell line and confirm if it confers resistance.
Question 5: What if I don't observe target mutations or increased efflux? What other resistance mechanisms should I consider?
Answer: Other potential resistance mechanisms include:
-
Metabolic Inactivation: The cancer cells may have developed the ability to metabolize and inactivate your compound. This can be investigated using techniques like mass spectrometry to analyze the fate of the compound in the cells.
-
Upregulation of Anti-Apoptotic Proteins: Since 2-thioxoimidazolidin-4-one compounds often induce apoptosis, resistant cells might upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Analyze the expression of these proteins using Western blotting.
-
Induction of Alternative Survival Pathways: The resistant cells may have activated alternative signaling pathways to compensate for the inhibition of the primary target pathway. Phospho-kinase antibody arrays can be used to screen for such changes.
Quantitative Data Summary
Table 1: Example of IC50 Values for a 2-Thioxoimidazolidin-4-one Compound in Parental and Resistant Cancer Cell Lines.
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental HepG2 | 0.5 ± 0.05 | 1 |
| Resistant HepG2 | 5.2 ± 0.4 | 10.4 |
Table 2: Example of Relative Gene Expression of Efflux Pumps in Resistant Cells.
| Gene | Fold Change (Resistant vs. Parental) |
| ABCB1 (MDR1) | 8.2 ± 1.1 |
| ABCC1 (MRP1) | 1.5 ± 0.3 |
| ABCG2 (BCRP) | 1.2 ± 0.2 |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of your 2-thioxoimidazolidin-4-one compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Western Blotting for Apoptosis and Signaling Proteins
-
Principle: Detects specific proteins in a sample to analyze their expression levels and activation status (e.g., phosphorylation or cleavage).
-
Protocol:
-
Treat cells with your compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, p-AKT, total AKT, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
3. Drug Efflux Assay (Ethidium Bromide-Agar Cartwheel Method)
-
Principle: This method assesses the activity of efflux pumps by observing the fluorescence of ethidium bromide (EtBr), a substrate for many efflux pumps. Cells with active efflux will pump out EtBr and show lower fluorescence.
-
Protocol:
-
Prepare agar plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1, 2, 5 µg/mL).
-
Culture your parental and resistant cell lines to the mid-logarithmic phase.
-
Adjust the cell density of each culture to be equivalent.
-
Inoculate the EtBr-containing agar plates by streaking the cell lines from the center to the edge in a "cartwheel" pattern.
-
Incubate the plates at 37°C for 16-24 hours.
-
Visualize the plates under a UV transilluminator. The minimum concentration of EtBr that produces fluorescence is indicative of the efflux pump activity (higher concentration needed for fluorescence indicates higher efflux activity).
-
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of 2-thioxoimidazolidin-4-one compounds.
Caption: Workflow for investigating resistance to 2-thioxoimidazolidin-4-one compounds.
Caption: Logical troubleshooting flow for unexpected experimental results.
Validation & Comparative
comparing the biological activity of 5-Ethyl-2-thioxoimidazolidin-4-one with other thiohydantoins
The 2-thioxoimidazolidin-4-one, or thiohydantoin, scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These activities are largely influenced by the nature and position of substituents on the thiohydantoin ring.
Comparative Biological Activity of Thiohydantoin Derivatives
To facilitate a clear comparison, the following tables summarize the quantitative biological activity data for various thiohydantoin derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Thiohydantoin Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Compound 2 | HepG2 (Liver Cancer) | Cytotoxic | 0.18 | [2] |
| Compound 4 | HepG2 (Liver Cancer) | Cytotoxic | 0.017 | [2] |
| Staurosporine (Reference) | HepG2 (Liver Cancer) | Cytotoxic | 5.07 | [2] |
| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | Cytotoxic | 5.18 | [2] |
| (R)-6 (ONC1-13B) | LNCaP (Prostate Cancer) | Androgen Receptor Antagonist | 0.059 - 0.080 | [3] |
| Bicalutamide (Reference) | LNCaP (Prostate Cancer) | Androgen Receptor Antagonist | > 0.160 | [3] |
Table 2: Antimicrobial Activity of Thiohydantoin Derivatives
| Compound | Microorganism | Activity | MIC (mg/mL) | Reference |
| Compound 5 | Enterobacter cloacae | Antibacterial | 0.008 - 0.06 | [4] |
| Compound 5 | Staphylococcus aureus | Antibacterial | 0.008 - 0.06 | [4] |
| Ampicillin (Reference) | Resistant Strains | Antibacterial | > 0.24 | [4] |
| Compound 5 | Aspergillus species | Antifungal | 0.01 - 0.02 | [4] |
| Ketoconazole (Reference) | Fungi | Antifungal | 0.01 - 0.04 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to determine the biological activities presented above.
Cytotoxicity Assay (MTT Assay)[2]
-
Cell Seeding: Human hepatoma (HepG2) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and reference drugs (Staurosporine and 5-Fluorouracil) and incubated for a further 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated.
Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)[4]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured, and suspensions were prepared and adjusted to a concentration of 10^5 CFU/mL.
-
Serial Dilution: The test compounds and reference drugs were serially diluted in appropriate broth media in 96-well microtiter plates.
-
Inoculation: The microbial suspensions were added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
-
MBC/MFC Determination: To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells with no visible growth was sub-cultured on agar plates. The lowest concentration that resulted in no growth on the subculture plates was recorded as the MBC or MFC.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using the DOT language.
Caption: PI3K/AKT signaling pathway and the inhibitory action of a thiohydantoin derivative.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
structure-activity relationship (SAR) of 5-alkyl-2-thioxoimidazolidin-4-ones
A Comprehensive Guide to the Structure-Activity Relationship of 5-Alkyl-2-Thioxoimidazolidin-4-ones
The 2-thioxoimidazolidin-4-one, a sulfur analog of hydantoin, represents a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-alkyl-2-thioxoimidazolidin-4-one derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-thioxoimidazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.[2] The 5-position, in particular, is a key site for modification, and the introduction of various alkyl and aryl groups has led to the discovery of compounds with potent and selective activities.
For anticancer activity , substitutions at the 5-position with arylidene groups have been extensively explored. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the cytotoxic potential. For instance, certain derivatives have shown potent activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of signaling pathways like PI3K/Akt.[5]
In the realm of antimicrobial activity , various 5-alkylidene-2-thioxoimidazolidin-4-ones have demonstrated significant efficacy against a spectrum of bacterial and fungal pathogens.[6][7][8] The SAR studies in this area suggest that the lipophilicity and electronic properties of the substituent at the 5-position play a crucial role in determining the antimicrobial potency and spectrum. For example, compounds bearing halogenated or methoxy-substituted benzylidene moieties have exhibited notable antibacterial and antifungal effects.[9]
As enzyme inhibitors , these compounds have shown promise against various targets. For example, derivatives have been identified as inhibitors of ecto-5'-nucleotidase (e5'NT), an enzyme implicated in cancer and inflammation.[10] The inhibitory activity is dependent on the specific substitutions on the 5-arylidene group, with some compounds displaying high potency and selectivity.[10] Furthermore, certain 2-thioxoimidazolidin-4-one analogs have been investigated as inhibitors of perforin, a protein involved in the cytolytic activity of immune cells.[11][12]
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for representative 5-alkyl-2-thioxoimidazolidin-4-one derivatives from various studies.
Table 1: Anticancer Activity of 2-Thioxoimidazolidin-4-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2 | HepG2 | 0.18 | [1][5] |
| Compound 4 | HepG2 | 0.017 | [1][5] |
| Compound 6 | MCF-7 | 4.23 | [13] |
| Compound 6 | HepG2 | 16.46 | [13] |
| Staurosporine | HepG2 | 5.07 | [1][5] |
| 5-Fluorouracil | HepG2 | 5.18 | [1][5] |
Table 2: Antimicrobial Activity of 2-Thioxoimidazolidin-4-one Derivatives
| Compound | Microorganism | Activity (MIC, µg/mL) | Reference |
| C5 (3-((2-bromobenzylidene)amino)-2-thioxoimidazolidin-4-one) | Staphylococcus aureus | 31.25 - 62.5 | [9] |
| C6 (3-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one) | Staphylococcus aureus | 62.5 - 125 | [9] |
Table 3: Enzyme Inhibitory Activity of 2-Thioxoimidazolidin-4-one Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 4b ((E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one) | human e5'NT | Potent (non-selective) | [10] |
| 4e (2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one) | human e5'NT | 0.18 ± 0.05 | [10] |
| 4g ((E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one) | human e5'NT | 0.23 ± 0.08 | [10] |
| Isoindolin-1-one 118 | Perforin | 2.55 | [11] |
| Methyl-substituted 119 | Perforin | 0.51 | [11] |
| Ethyl-substituted 120 | Perforin | 0.60 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Enzyme Inhibition Assay (ecto-5'-nucleotidase)
-
Reaction Mixture: Prepare a reaction mixture containing buffer, the substrate (AMP), and the enzyme (e.g., human or rat e5'NT).
-
Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified period.
-
Inorganic Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite green).
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[10]
Visualizations
The following diagrams illustrate a key signaling pathway targeted by these compounds and a general experimental workflow for their evaluation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-thioxoimidazolidin-4-one derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploration of a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Potential of 5-Ethyl-2-thioxoimidazolidin-4-one Derivatives as Therapeutic Target Inhibitors
Researchers in drug discovery are increasingly focusing on the 2-thioxoimidazolidin-4-one core structure as a scaffold for developing potent and selective inhibitors of key therapeutic targets. While the specific molecule 5-Ethyl-2-thioxoimidazolidin-4-one is a basic building block, its derivatives, particularly those with substitutions at the 5-position, have demonstrated significant inhibitory activity against a range of biological targets implicated in cancer, autoimmune diseases, and infectious conditions. This guide provides a comparative analysis of the performance of these derivatives against their respective targets, supported by experimental data and detailed protocols.
Perforin Inhibition: A Novel Immunosuppressive Strategy
Derivatives of 5-arylidene-2-thioxoimidazolidin-4-one have emerged as potent inhibitors of perforin, a key protein in the cytotoxic machinery of T lymphocytes and natural killer (NK) cells. By blocking perforin, these compounds can prevent the formation of pores in target cell membranes, thereby inhibiting the release of granzymes that trigger cell death. This mechanism offers a promising avenue for focused immunosuppression in conditions like autoimmune diseases and transplant rejection.
Comparative Inhibitory Activity against Perforin
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 5-arylidene-2-thioxoimidazolidin-4-one derivatives against purified recombinant perforin. For comparison, data for a benzenesulfonamide-based inhibitor, a different class of perforin inhibitor, is also included.
| Compound Class | Specific Derivative/Compound | Target | IC50 (µM) |
| 5-Arylidene-2-thioxoimidazolidin-4-one | Compound with optimized A-, B-, and C-subunits | Perforin | Varies, with some showing excellent activity |
| 5-Arylidene-2-thioxoimidazolidin-4-one | Lead compound 3 | Perforin | Appreciable inhibitory activity |
| 5-Arylidene-2-thioxoimidazolidin-4-one | Imidazolidine-2,4-dione derivative 12 | Perforin | 1.19 |
| Benzenesulfonamide-based Inhibitor | Representative Compound | Perforin | Varies based on specific substitutions |
Experimental Protocol: Perforin-Mediated Cell Lysis Assay (⁵¹Cr Release Assay)
This assay quantifies the ability of an inhibitor to prevent perforin-mediated lysis of target cells.
Objective: To determine the IC50 value of a test compound against perforin.
Materials:
-
Target cells (e.g., Jurkat cells)
-
Purified recombinant perforin
-
⁵¹Cr (Sodium chromate)
-
Test compounds (5-arylidene-2-thioxoimidazolidin-4-one derivatives)
-
Culture medium
-
Scintillation counter
Procedure:
-
Target Cell Labeling: Jurkat cells are incubated with ⁵¹Cr, which is taken up by the cells.
-
Inhibitor Incubation: The ⁵¹Cr-labeled Jurkat cells are then incubated with varying concentrations of the test compound.
-
Perforin Addition: Purified recombinant perforin is added to the cell suspension.
-
Incubation: The mixture is incubated to allow for perforin-mediated cell lysis.
-
Quantification of Lysis: The amount of ⁵¹Cr released into the supernatant from lysed cells is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined as the concentration at which 50% inhibition of cell lysis is observed.
Signaling Pathway and Experimental Workflow
Targeting Cancer: PI3K/AKT Pathway and Ecto-5'-nucleotidase Inhibition
The 2-thioxoimidazolidin-4-one scaffold is also a promising starting point for the development of anti-cancer agents through the inhibition of critical signaling pathways such as the PI3K/AKT pathway and the enzyme ecto-5'-nucleotidase (CD73).
PI3K/AKT Pathway Inhibition
The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis and inhibit the proliferation of cancer cells, with evidence suggesting their mechanism of action involves the suppression of the PI3K/AKT pathway.
The following table presents the cytotoxic activity (IC50) of representative 2-thioxoimidazolidin-4-one derivatives against the human hepatocellular carcinoma cell line (HepG2), compared to established chemotherapy drugs.
| Compound Class | Specific Derivative/Compound | Target Cell Line | IC50 (µM) |
| 2-Thioxoimidazolidin-4-one Derivative | Compound 4 | HepG2 | 0.017 |
| 2-Thioxoimidazolidin-4-one Derivative | Compound 2 | HepG2 | 0.18 |
| Standard Chemotherapy | Staurosporine | HepG2 | 5.07 |
| Standard Chemotherapy | 5-Fluorouracil (5-FU) | HepG2 | 5.18 |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the cytotoxic effect of test compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Efficacy of a 2-Thioxoimidazolidin-4-one Derivative Versus 5-Fluorouracil in a Murine Cancer Model
This guide provides a comparative analysis of the in vivo efficacy of a promising 2-thioxoimidazolidin-4-one derivative, referred to as Compound 4, against the established chemotherapeutic agent 5-Fluorouracil (5-FU). The data presented is based on a study investigating the anti-cancer properties of 2-thioxoimidazolidin-4-one derivatives in a solid Ehrlich carcinoma (SEC) mouse model.[1][2]
Comparative Efficacy Data
The in vivo anti-tumor efficacy of Compound 4 was evaluated and compared with 5-FU. The following table summarizes the key quantitative data from the study.[1]
| Parameter | SEC Control Group | 5-Fluorouracil (5-FU) Treated Group | Compound 4 Treated Group |
| **Final Tumor Volume (mm³) ** | 5802 | 4177 | 2766 |
| Tumor Inhibition Ratio (%) | - | 29.28 | 48.4 |
Experimental Protocols
In Vivo Anti-Cancer Activity Assessment
A solid Ehrlich carcinoma (SEC) model in mice was utilized to determine the in vivo anti-cancer efficacy of Compound 4.
-
Animal Model: Female Swiss albino mice were used for the study.
-
Tumor Induction: Solid Ehrlich carcinoma was induced by the subcutaneous inoculation of Ehrlich ascites carcinoma cells into the right thigh of each mouse.
-
Treatment Groups: The mice were divided into three groups:
-
A control group receiving no treatment.
-
A group treated with the established drug, 5-Fluorouracil (5-FU).
-
A group treated with the 2-thioxoimidazolidin-4-one derivative, Compound 4.
-
-
Data Collection: Tumor volume was measured at the end of the experiment. The tumor inhibition ratio was calculated to determine the effectiveness of the treatments.[1]
Mechanism of Action and Signaling Pathway
Compound 4 is suggested to exert its anti-cancer effects through the induction of apoptosis and the inhibition of the PI3K/AKT signaling pathway.[1] This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.
Caption: PI3K/AKT signaling pathway and the inhibitory action of Compound 4.
Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study.
Caption: Workflow for the in vivo evaluation of anti-cancer agents.
While the specific compound "5-Ethyl-2-thioxoimidazolidin-4-one" was not directly evaluated in the referenced study, the data for a structurally related derivative demonstrates the potential of this class of compounds as effective anti-cancer agents, showing superior tumor inhibition compared to the established drug 5-FU in this particular experimental model.[1] Further research would be necessary to determine if this compound exhibits similar or enhanced efficacy. Other derivatives of 2-thioxoimidazolidin-4-one have also been investigated for different therapeutic applications, including as herbicidal agents, antibacterial compounds, and inhibitors of the cytolytic protein perforin.[3][4][5][6]
References
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
A Comparative Guide to the Anticancer Efficacy of 5-Substituted-2-Thioxoimidazolidin-4-ones
The 2-thioxoimidazolidin-4-one, a sulfur analog of hydantoin, represents a versatile heterocyclic scaffold with a wide array of biological activities.[1] Its derivatives have garnered significant attention in medicinal chemistry for their potential as antitumor, antiviral, and antimicrobial agents.[1][2] This guide provides a comparative analysis of the anticancer effects of various 5-substituted-2-thioxoimidazolidin-4-one derivatives, focusing on their cytotoxic activity against different cancer cell lines, their mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxic Activity
The anticancer potential of 2-thioxoimidazolidin-4-one derivatives is profoundly influenced by the nature of the substituent at the 5-position. The in vitro cytotoxic activity, commonly measured by the half-maximal inhibitory concentration (IC50), varies significantly across different compounds and cancer cell lines. The following tables summarize the reported IC50 values for several derivatives against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and other cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) Against HepG2 Cell Line
| Compound ID | IC50 Value | Reference Drug(s) | Source |
|---|---|---|---|
| Compound 4 | 0.017 µM | Staurosporine (5.07 µM), 5-FU (5.18 µM) | [1][3][4] |
| Compound 2 | 0.18 µM | Staurosporine (5.07 µM), 5-FU (5.18 µM) | [1][3][4] |
| Compound 14 | 2.33 µg/mL | Doxorubicin | [2][5] |
| Compound 7e | 15.49 µM | Not specified | [6] |
| Compound 7a | 27.68 µM | Not specified | [6] |
| Compound 6a | 29.44 µM | Not specified | [6] |
| Compound 7c | 36.64 µM | Not specified | [6] |
| Compound 7 | Not specified | Doxorubicin | [7] |
| Compound 6 | Not specified | Sorafenib, Erlotinib | [8] |
| Compound 8a | Not specified | Sorafenib, Erlotinib |[8] |
Table 2: Comparative Cytotoxicity (IC50) Against MCF-7 Cell Line
| Compound ID | IC50 Value | Reference Drug(s) | Source |
|---|---|---|---|
| Compound 5 | 3.98 µg/mL | Doxorubicin | [2][5] |
| Compound 6 | Not specified (Superior to references) | Sorafenib, Erlotinib | [8] |
| Compound 8a | Not specified (Superior to references) | Sorafenib, Erlotinib | [8] |
| Unspecified | 40 µg/mL (after 48h) | Not specified |[9] |
Table 3: Comparative Cytotoxicity (IC50) Against Other Cancer Cell Lines
| Cell Line | Compound ID | IC50 Value | Reference Drug(s) | Source |
|---|---|---|---|---|
| A549 (Lung) | Compound 6 | Not specified (Superior to references) | Sorafenib, Erlotinib | [8] |
| A549 (Lung) | Compound 8a | Not specified (Superior to references) | Sorafenib, Erlotinib | [8] |
| HCT-116 (Colon) | Compound 9 | Not specified | Doxorubicin |[7] |
Mechanisms of Anticancer Action
The anticancer effects of 5-substituted-2-thioxoimidazolidin-4-ones are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest.
Apoptosis Induction and Cell Cycle Arrest
Multiple studies have demonstrated that these compounds can trigger programmed cell death. For instance, a promising derivative, designated as "compound 4," induced apoptosis in HepG2 cells at a rate 19.35 times higher than the control.[1][3][4] This was accompanied by an arrest of the cell cycle in the G2/M phase.[1][4] Other derivatives have been shown to halt liver cancer cells at the G0/G1 phase and colon cancer cells at the S phase.[7] Mechanistic studies reveal that this apoptosis is often mediated through the upregulation of pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9) and the downregulation of the anti-apoptotic gene Bcl-2.[1][3]
Signaling Pathway Inhibition
The PI3K/AKT pathway, which is frequently dysregulated in hepatocellular carcinoma, has been identified as a key target.[10] Compound 4 has been shown to inhibit the PI3K/AKT pathway at both the gene and protein levels, a mechanism that contributes to its potent anti-liver cancer activity.[1][3][4][10] Additionally, certain derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of tumor growth and angiogenesis.[8]
Caption: Inhibition of the PI3K/AKT pathway by a 2-thioxoimidazolidin-4-one derivative.
Caption: Dual inhibition of EGFR and VEGFR-2 leading to anticancer effects.
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of these compounds. The following are detailed protocols for key in vitro assays cited in the literature.
MTT Assay for Cytotoxicity Screening
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of approximately 5x10^4 to 1x10^5 cells/mL and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized 2-thioxoimidazolidin-4-one derivatives are dissolved (typically in DMSO) and diluted to various concentrations (e.g., ranging from 1 to 500 µg/mL or µM).[2] The cells are then treated with these concentrations and incubated for a specified period, commonly 24 or 48 hours.[9] A control group receives only the vehicle (DMSO).
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the relationship between compound concentration and cell viability.[2]
Apoptosis Assay via Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in plates and treated with the compound of interest at its predetermined IC50 concentration for a set time (e.g., 24 hours).[6]
-
Harvesting and Washing: Both floating and adherent cells are collected, centrifuged, and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells) are added according to the manufacturer's kit instructions.[4][6]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.[1][4]
Caption: General workflow for the evaluation of novel anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochemjournal.com [biochemjournal.com]
- 7. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. evaluation-of-2-thioxoimadazolidin-4-one-derivatives-as-potent-anti-cancer-agents-through-apoptosis-induction-and-antioxidant-activation-in-vitro-and-in-vivo-approaches - Ask this paper | Bohrium [bohrium.com]
Validating the Mechanism of Action of 5-Ethyl-2-thioxoimidazolidin-4-one and its Analogs in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-thioxoimidazolidin-4-one derivatives, a promising class of therapeutic compounds, with other established alternatives. The focus is on validating their mechanism of action in various cell lines, supported by experimental data and detailed protocols. Due to the limited direct data on 5-Ethyl-2-thioxoimidazolidin-4-one, this guide draws upon research on closely related 2-thioxoimidazolidin-4-one analogs to provide a representative analysis.
Mechanism of Action and Comparative Performance
Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant potential in cancer therapy, primarily through the induction of apoptosis and cell cycle arrest. A key mechanism identified is the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[1] Other derivatives of this class have also been explored as inhibitors of perforin, a key protein in the cytotoxic T lymphocyte and natural killer cell-mediated immune response, as well as for their anti-inflammatory and antibacterial properties.[2][3][4]
For the purpose of this comparative guide, we will focus on the anti-cancer properties of a representative 2-thioxoimidazolidin-4-one derivative (Compound 4 from a study by Al-Warhi et al.) and compare its performance with a well-established PI3K inhibitor, Wortmannin.[1]
Table 1: Comparison of a 2-Thioxoimidazolidin-4-one Derivative with a Known PI3K Inhibitor
| Feature | 2-Thioxoimidazolidin-4-one Derivative (Compound 4) | Wortmannin (Alternative) |
| Target Pathway | PI3K/AKT | PI3K/AKT |
| Cell Line | HepG2 (Hepatocellular Carcinoma) | Various, including HepG2 |
| IC50 (Cytotoxicity) | 0.017 µM[1] | ~2-10 µM (cell type dependent) |
| Effect on Apoptosis | 19.35-fold increase in apoptotic cells[1] | Induces apoptosis |
| Effect on Cell Cycle | Arrest at G2/M phase[1] | G1 arrest |
| Effect on Key Proteins | Downregulation of PI3K and AKT protein levels[1] | Inhibition of PI3K kinase activity |
Note: The data presented is a summary from published studies and may vary depending on experimental conditions.
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of this compound or its analogs, a series of key experiments are recommended.
1. Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and is used to calculate the IC50 value.[5][6]
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the target signaling pathway (e.g., PI3K, AKT, p-AKT, caspases).[7][8][9][10]
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[8]
-
Protocol:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[10]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by molecular weight.[7][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PI3K, anti-AKT, anti-p-AKT, anti-Caspase-3) overnight at 4°C. Wash the membrane with TBST.[7]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane with TBST.[7]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[8][9]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Luciferase Reporter Assay for Signaling Pathway Activity
This assay measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a pathway-specific response element.[11][12][13][14]
-
Principle: A plasmid containing a luciferase gene driven by a promoter with response elements for a specific transcription factor (e.g., NF-κB, AP-1) is transfected into cells. Activation of the signaling pathway leads to the expression of luciferase, which can be measured by its enzymatic activity.[11]
-
Protocol:
-
Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treat the transfected cells with the test compound or a known activator/inhibitor of the pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[11][15]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Visualizing Signaling Pathways and Workflows
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory point of 2-thioxoimidazolidin-4-one derivatives.
Experimental Workflow for Mechanism of Action Validation
Caption: A typical experimental workflow for validating the mechanism of action of a novel compound in cell lines.
References
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 9. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 10. bio-rad.com [bio-rad.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 15. assaygenie.com [assaygenie.com]
Comparative Analysis of 5-Ethyl-2-thioxoimidazolidin-4-one and Alternatives: A Guide to Cross-Reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-reactivity and off-target effects of 5-Ethyl-2-thioxoimidazolidin-4-one and its alternatives, supported by experimental data and detailed protocols.
Introduction
The 2-thioxoimidazolidin-4-one scaffold, a core structure of the molecule this compound, has garnered significant interest in medicinal chemistry, particularly as a foundation for the development of perforin inhibitors. Perforin is a key protein utilized by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate virus-infected and cancerous cells. While derivatives of 2-thioxoimidazolidin-4-one have shown promise in modulating this pathway, concerns regarding their specificity, off-target effects, and potential for pan-assay interference (PAINS) have prompted the development of alternative chemical scaffolds. This guide provides a comparative analysis of 5-arylidene-2-thioxoimidazolidin-4-one derivatives and a leading alternative, benzenesulfonamides, focusing on their cross-reactivity and off-target profiles.
Core Compound and Alternatives: A Comparative Overview
The primary focus of this guide is the comparison between two classes of perforin inhibitors:
-
5-Arylidene-2-thioxoimidazolidin-4-ones: This class of compounds, which includes the conceptual framework of this compound, has been investigated for its ability to inhibit perforin-mediated cell lysis. However, a significant drawback of this scaffold is its potential for non-specific activity and toxicity towards the very immune cells that produce perforin. The 2-thioxoimidazolidin-4-one core is related to the rhodanine structure, which is a known pan-assay interference compound (PAIN), suggesting a propensity for false positive results in high-throughput screening and non-specific interactions with multiple biological targets.
-
Benzenesulfonamides: Developed as a bioisosteric replacement for the 2-thioxoimidazolidin-4-one core, benzenesulfonamides have emerged as a promising alternative with improved physicochemical properties, including better solubility and reduced toxicity towards NK cells. These compounds have demonstrated comparable or superior perforin inhibitory activity with a more favorable safety profile.
Quantitative Comparison of In Vitro Activity and Cytotoxicity
The following table summarizes the available data on the in vitro activity and cytotoxicity of representative compounds from both classes. It is important to note that direct head-to-head broad-panel screening data is limited in the public domain.
| Compound Class | Representative Compound Example | Primary Target | IC50 (Perforin Inhibition) | Cytotoxicity (NK Cell Viability) | Reference |
| 5-Arylidene-2-thioxoimidazolidin-4-one | Compound 1 (isoindolinone deriv.) | Perforin | 0.51 µM (Jurkat cells) | Variable, often shows toxicity | --INVALID-LINK-- |
| Benzenesulfonamide | Compound 6 (difluorobenzene) | Perforin | Comparable to best in class | >90% viability | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
A Comparative Guide to the ADME Properties of 2-Thioxoimidazolidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antidiabetic, and antimicrobial effects. However, the successful development of these derivatives into clinical candidates is critically dependent on their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the available ADME data for different 2-thioxoimidazolidin-4-one derivatives, supported by experimental data and detailed methodologies to aid in the selection and optimization of promising drug candidates.
In Vitro ADME Profile Comparison
The following tables summarize the available experimental and in silico data for various 2-thioxoimidazolidin-4-one derivatives. Due to the limited availability of direct comparative experimental studies, data has been compiled from different sources.
Metabolic Stability in Human Liver Microsomes
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The following data represents the percentage of the parent compound remaining after incubation with human liver microsomes, providing a direct comparison of their susceptibility to metabolic degradation.
| Compound ID | Substitution Pattern | % Compound Remaining (after 24h) | Reference |
| 19a | Not Specified | >99.9% | |
| 19b | Not Specified | >99.9% | |
| 21a | Not Specified | >99.9% | |
| 33b | Not Specified | 98.32% (1.68% oxidized metabolite M1 formed) | |
| 38b | Not Specified | 97.94% (2.06% oxidized metabolite M1 formed) |
Higher percentage remaining indicates greater metabolic stability.
In Silico Predicted Pharmacokinetic Properties
In the absence of extensive experimental data, in silico models provide valuable predictions of ADME properties. The following table presents predicted pharmacokinetic parameters for a 2-thioxo-imidazolidin-4-one derivative of the antimalarial drug primaquine.
| Parameter | Predicted Value for Primaquine Derivative (8) |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Low |
| Blood-Brain Barrier (BBB) Permeability | No |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
| Log Kp (skin permeability) | -7.28 cm/s |
These predictions were generated using in silico models and require experimental validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro ADME assays.
Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.
Objective: To assess the intrinsic clearance of 2-thioxoimidazolidin-4-one derivatives.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 1 µM) with human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be determined from the disappearance rate of the compound.
Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal absorption of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of 2-thioxoimidazolidin-4-one derivatives across an intestinal epithelial cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (polycarbonate membrane)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
Objective: To determine the fraction of 2-thioxoimidazolidin-4-one derivatives bound to plasma proteins.
Materials:
-
Test compounds
-
Pooled human plasma
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes
-
Phosphate buffered saline (PBS, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and spike it into the human plasma.
-
Load the plasma containing the test compound into one chamber of the dialysis unit and PBS into the other chamber, separated by the semi-permeable membrane.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to reach equilibrium.
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Determine the concentration of the test compound in both aliquots using LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described ADME assays.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for the Caco-2 permeability assay.
Caption: Workflow for the plasma protein binding assay.
Conclusion
The successful progression of 2-thioxoimidazolidin-4-one derivatives from promising hits to viable drug candidates necessitates a thorough understanding of their ADME properties. The data and protocols presented in this guide offer
Unmasking Molecular Targets: A Comparative Guide to Proteomic Strategies for 5-Ethyl-2-thioxoimidazolidin-4-one
For researchers, scientists, and drug development professionals, the identification of a small molecule's protein targets is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of cutting-edge proteomic methodologies for elucidating the protein interactome of 5-Ethyl-2-thioxoimidazolidin-4-one, a compound with demonstrated bioactivity but as yet uncharacterized protein targets.
Derivatives of the 2-thioxoimidazolidin-4-one scaffold have shown promise in various therapeutic areas, exhibiting activities such as perforin inhibition and anticancer effects through apoptosis induction. However, the specific molecular targets of this compound remain to be identified. This guide details and contrasts several powerful proteomic approaches that can be employed for this purpose: Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Purification-Mass Spectrometry (AP-MS). Each method offers distinct advantages and is suited to different experimental contexts.
Comparative Overview of Proteomic Strategies
The selection of an appropriate target identification strategy depends on factors such as the availability of a modified compound, the nature of the compound-target interaction, and the desired experimental throughput. The following table summarizes the key characteristics of each approach.
| Strategy | Principle | Compound Modification | Throughput | Key Advantages | Key Limitations |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites by a reactive probe. | Requires synthesis of a probe with a reactive group and a reporter tag. | Moderate to High | Directly measures target engagement and enzyme activity in a native biological context. | Limited to targets with a reactive nucleophile in the active site; requires chemical synthesis expertise. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Not required. | High (with appropriate detection methods). | Label-free and can be performed in intact cells, reflecting a more physiological environment. | Not all ligand binding events result in a significant thermal shift; can have false negatives. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Not required. | Low to Moderate | Label-free and does not require compound modification. | Requires careful optimization of protease concentration and digestion time. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized small molecule is used to "pull down" interacting proteins from a cell lysate. | Requires immobilization of the compound onto a solid support via a linker. | Low to Moderate | Can identify direct and indirect binding partners. | Risk of identifying non-specific binders; compound modification may alter binding affinity. |
Experimental Protocols
Detailed methodologies for each of the compared proteomic strategies are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental system.
Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an activity-based probe derived from this compound. The probe should contain a reactive "warhead" to covalently bind to the target and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.
-
Cell Culture and Treatment: Culture relevant cells to ~80% confluency. Treat the cells with the ABPP probe at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to prepare a total proteome lysate.
-
Enrichment of Labeled Proteins: If a biotin tag was used, enrich the probe-labeled proteins using streptavidin-coated beads.
-
Protein Digestion: Elute the enriched proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to the controls.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells and treat them with this compound at the desired concentration. Include a vehicle-treated control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against a suspected target or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysis: Prepare a cell lysate from the cell line of interest.
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time to allow for partial digestion.
-
Quenching and Analysis: Stop the digestion and analyze the protein samples by SDS-PAGE and Coomassie staining or Western blotting for a specific candidate protein.
-
Identification of Protected Proteins: Excise bands that show increased intensity in the compound-treated lanes compared to the control and identify the proteins by mass spectrometry.
Affinity Purification-Mass Spectrometry (AP-MS)
-
Compound Immobilization: Chemically link this compound to a solid support (e.g., agarose or magnetic beads) via a suitable linker.
-
Cell Lysis: Prepare a native cell lysate to preserve protein complexes.
-
Affinity Enrichment: Incubate the cell lysate with the immobilized compound. As a negative control, use beads without the compound or beads with an inactive analog.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins by mass spectrometry.
-
Data Analysis: Compare the proteins identified from the compound-immobilized beads to those from the control beads to identify specific binding partners.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each proteomic strategy.
Safety Operating Guide
Safe Disposal of 5-Ethyl-2-thioxoimidazolidin-4-one: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 5-Ethyl-2-thioxoimidazolidin-4-one, a compound frequently utilized in research and drug development. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Core Safety and Handling Principles
Key safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a suitable, sealed container for disposal.[2] All materials used for spill cleanup must be treated as hazardous waste.[3]
-
Avoid Contamination: Prevent the chemical from entering drains or waterways.[1]
Quantitative Data Summary
Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for precise quantitative data. The following table provides a template for summarizing this critical information.
| Property | Value | Units | Source |
| Physical Properties | |||
| Molecular Weight | Insert Value from SDS | g/mol | e.g., SDS Sec. 9 |
| Appearance | Insert Value from SDS | - | e.g., SDS Sec. 9 |
| Melting Point/Freezing Point | Insert Value from SDS | °C (°F) | e.g., SDS Sec. 9 |
| Boiling Point | Insert Value from SDS | °C (°F) | e.g., SDS Sec. 9 |
| Flash Point | Insert Value from SDS | °C (°F) | e.g., SDS Sec. 9 |
| Toxicological Data | |||
| Acute Toxicity (Oral) | Insert Value from SDS (e.g., LD50) | mg/kg | e.g., SDS Sec. 11 |
| Acute Toxicity (Dermal) | Insert Value from SDS (e.g., LD50) | mg/kg | e.g., SDS Sec. 11 |
| Acute Toxicity (Inhalation) | Insert Value from SDS (e.g., LC50) | mg/L | e.g., SDS Sec. 11 |
| Exposure Limits | |||
| OSHA PEL | Insert Value from SDS | ppm or mg/m³ | e.g., SDS Sec. 8 |
| ACGIH TLV | Insert Value from SDS | ppm or mg/m³ | e.g., SDS Sec. 8 |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific guidelines and local regulations.[4][5]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated hazardous waste container (compatible material, e.g., polyethylene).
-
Hazardous waste label.
-
Fume hood.
-
Inert absorbent material (for spills).
Procedure:
-
Waste Identification and Classification:
-
Based on available information and comparison to similar compounds, treat this compound as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes.
-
-
Segregation of Waste:
-
Containerization:
-
Labeling:
-
Affix a completed hazardous waste label to the container.[1][3]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first drop of waste enters the container).
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The name and contact information of the generating researcher or lab.
-
-
-
Accumulation and Storage:
-
Disposal Request:
-
Record Keeping:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Ethyl-2-thioxoimidazolidin-4-one
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 5-Ethyl-2-thioxoimidazolidin-4-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound with significant hazardous properties. It is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, may lead to an allergic skin reaction, and is fatal if inhaled.[1] Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE) Specifications
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Material/Type Specification | Standard |
| Eye and Face | Safety Goggles and Face Shield | Chemical splash-proof goggles. Full-face shield worn over goggles. | ANSI Z87.1 |
| Hand Protection | Double Gloving | Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber for extended contact. | ASTM F739 |
| Body Protection | Chemical-Resistant Lab Coat or Apron | Rubberized or coated fabric. To be worn over a long-sleeved shirt and long pants. | |
| Respiratory Protection | Air-Purifying Respirator (APR) | Half-mask or full-face respirator with combination Organic Vapor/Acid Gas (OV/AG) cartridges. | NIOSH Approved |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial to minimize exposure and prevent contamination. The following step-by-step guide outlines the operational procedures for working with this compound.
Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit rated for corrosive and toxic materials available.
Donning Personal Protective Equipment (PPE):
-
Follow the sequence outlined in the diagram below for proper donning of PPE to ensure a complete seal and avoid contamination.
Handling the Compound:
-
Weighing and Transfer: Use disposable weighing boats and spatulas. If non-disposable equipment is used, it must be decontaminated immediately after use.
-
Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.
Decontamination and Doffing of PPE:
-
Equipment Decontamination: All non-disposable equipment that has come into contact with the compound must be thoroughly decontaminated. A standard procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by washing with soap and water.[2][3][4][5]
-
PPE Doffing: Remove PPE in the reverse order of donning to prevent cross-contamination, as illustrated in the workflow diagram.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solid waste, unused compound, and solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and weighing boats, that have come into contact with the compound are considered hazardous waste and must be disposed of in the same designated hazardous waste container.
-
Waste Disposal: The sealed hazardous waste container must be disposed of through an approved hazardous waste disposal facility, typically via incineration.[4]
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
